Product packaging for Fmoc-Lys(DEAC)-OH(Cat. No.:CAS No. 851605-98-6)

Fmoc-Lys(DEAC)-OH

Cat. No.: B3008574
CAS No.: 851605-98-6
M. Wt: 611.695
InChI Key: WWMFQHWCBTZYDC-PMERELPUSA-N
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Description

Fmoc-Lys(DEAC)-OH is a specialized, protected amino acid building block designed for Fmoc solid-phase peptide synthesis (SPPS). This compound features a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amino group, and a DEAC group protecting the epsilon-amino side chain of lysine. The DEAC group serves a dual purpose: it acts as an orthogonal protecting group that can be selectively removed, and it functions as a fluorescent label. This allows researchers to incorporate a fluorescent probe directly into a peptide sequence during synthesis. Peptides synthesized using this building block are intrinsically fluorescent, making them powerful tools for a variety of spectroscopic applications. They can be used in bioconjugation, as probes for studying protein-protein interactions, in fluorescence resonance energy transfer (FRET) assays, and for tracking and localization studies in biochemical research. The selective deprotection of the lysine side chain, while keeping the peptide backbone intact, also provides a specific site for further chemical modifications, such as attaching other tags, dyes, or functional molecules. As with similar reagents like Fmoc-Lys(Mca)-OH, this property is particularly valuable for creating advanced molecular tools. This product is intended for research purposes by qualified laboratory personnel. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H37N3O7 B3008574 Fmoc-Lys(DEAC)-OH CAS No. 851605-98-6

Properties

IUPAC Name

(2S)-6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N3O7/c1-3-38(4-2)23-17-16-22-19-28(34(42)45-31(22)20-23)32(39)36-18-10-9-15-30(33(40)41)37-35(43)44-21-29-26-13-7-5-11-24(26)25-12-6-8-14-27(25)29/h5-8,11-14,16-17,19-20,29-30H,3-4,9-10,15,18,21H2,1-2H3,(H,36,39)(H,37,43)(H,40,41)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMFQHWCBTZYDC-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Fmoc-Lys(DEAC)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Lys(DEAC)-OH is a specialized amino acid derivative widely utilized in solid-phase peptide synthesis. It incorporates a 7-(diethylamino)coumarin-4-yl)acetyl (DEAC) group, a fluorescent "caged" moiety. This caging group allows for the controlled release and activation of the lysine side chain, typically through photolysis, while the inherent fluorescence of the DEAC group serves as a valuable reporter for tracking and quantification. This guide provides a detailed overview of its core photophysical characteristics and the experimental methodologies used for their determination.

Core Photophysical Data

The photophysical properties of the DEAC fluorophore are central to its application. The key parameters for a DEAC-caged lysine derivative, often referred to as DEAC451-Lys, are summarized below. These values are typically measured in solvents such as dimethyl sulfoxide (DMSO) or aqueous buffers like phosphate-buffered saline (PBS).

PropertySymbolValueUnits
Absorption Maximumλabs~451nm
Emission Maximumλem~491nm
Molar Extinction Coefficientε~45,000M-1cm-1
Fluorescence Quantum YieldΦ~0.43-
Fluorescence Lifetimeτ2-5 (typical range for DEAC dyes)ns

Experimental Protocols

The characterization of this compound's photophysical properties relies on a series of standard spectroscopic techniques.

Measurement of Absorption and Emission Spectra

This is the foundational analysis to determine the wavelengths at which the molecule absorbs and emits light.

  • Instrumentation: A UV-Visible spectrophotometer is used for absorbance measurements, and a spectrofluorometer is required for emission and excitation spectra.

  • Sample Preparation: A dilute stock solution of this compound is prepared in a suitable solvent (e.g., spectroscopic grade DMSO or acetonitrile). This stock is then diluted further in the desired final solvent (e.g., PBS, pH 7.4) to an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Procedure:

    • The absorbance spectrum is recorded using the UV-Vis spectrophotometer, scanning a range from approximately 300 nm to 600 nm to identify the absorption maximum (λabs).

    • Using the spectrofluorometer, an excitation spectrum is first recorded by setting the emission monochromator to the approximate emission maximum (~490 nm) and scanning the excitation wavelengths.

    • The emission spectrum is then recorded by setting the excitation monochromator to the determined absorption maximum (λabs, ~451 nm) and scanning the emission wavelengths. The peak of this spectrum defines the emission maximum (λem).

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εcl).

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Procedure:

    • A series of solutions of known concentrations of this compound are prepared by serial dilution from a carefully weighed stock.

    • The absorbance of each solution is measured at the absorption maximum (λabs).

    • A plot of absorbance versus concentration is generated.

    • The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε) when the path length (c) is 1 cm.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. It is often determined using a relative method comparing the sample to a well-characterized fluorescent standard.

  • Instrumentation: A spectrofluorometer.

  • Standard Selection: A fluorescent standard with an overlapping absorption/emission profile is chosen. For DEAC, common standards include Coumarin 1 (in ethanol) or quinine sulfate (in 0.1 M H2SO4).

  • Procedure:

    • The absorbance of both the this compound sample and the standard solution are measured at the chosen excitation wavelength and adjusted to be low and nearly identical (typically < 0.1).

    • The fluorescence emission spectra of both the sample and the standard are recorded under identical instrument settings (e.g., excitation wavelength, slit widths).

    • The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

  • Instrumentation: A time-resolved fluorometer, typically utilizing the Time-Correlated Single Photon Counting (TCSPC) technique.

  • Procedure:

    • The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a very short pulse width.

    • The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

    • A histogram of photon arrival times is constructed over many cycles.

    • This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the characterization of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Calculated Properties prep Prepare Stock & Dilutions abs_spec UV-Vis Spectroscopy prep->abs_spec fluo_spec Fluorescence Spectroscopy prep->fluo_spec tcspc TCSPC Measurement prep->tcspc lambda_abs λ_abs abs_spec->lambda_abs epsilon Molar Extinction (ε) abs_spec->epsilon (from Beer-Lambert Plot) lambda_em λ_em fluo_spec->lambda_em phi Quantum Yield (Φ) fluo_spec->phi (relative to standard) tau Lifetime (τ) tcspc->tau G cluster_input Inputs cluster_process Measurement cluster_output Outputs sample This compound (Absorbance A_sample) excitation Excite both at same λ sample->excitation standard Fluorescent Standard (Absorbance A_std) standard->excitation measurement Measure Integrated Emission Intensity excitation->measurement intensity_sample Intensity I_sample measurement->intensity_sample intensity_std Intensity I_std measurement->intensity_std quantum_yield Calculate Relative Quantum Yield (Φ) intensity_sample->quantum_yield intensity_std->quantum_yield

In-Depth Technical Guide: Excitation and Emission Spectra of DEAC-caged Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 7-diethylaminocoumarin (DEAC)-caged lysine, a critical tool for spatiotemporal control of biological processes. This document details the available data on its excitation and emission spectra, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.

Core Spectroscopic Properties

The photophysical characteristics of DEAC-caged lysine are primarily determined by the DEAC chromophore. While specific data for DEAC directly conjugated to lysine is limited in publicly available literature, the properties can be closely approximated by examining the DEAC caging group itself and analogous DEAC-caged molecules.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for the DEAC chromophore, which are expected to be representative of DEAC-caged lysine.

ParameterValueNotes
Excitation Maximum (λex) ~380 - 400 nmThe absorption maximum can be influenced by the solvent and the caged molecule.
Emission Maximum (λem) ~460 nmTypical for coumarin-based fluorophores when excited at their maximum absorption wavelength.
Molar Extinction Coefficient (ε) ~25,704 M-1cm-1Based on data for 7-diethylamino-4-methylcoumarin at 375 nm. This value is a strong indicator for the DEAC chromophore.
Fluorescence Quantum Yield (Φf) Not specifiedThe fluorescence quantum yield for DEAC-caged lysine is not readily available in the reviewed literature. A generalized protocol for its determination is provided below.
Uncaging Quantum Yield (Φu) 0.15 - 0.31For DEAC-caged 8-bromo-substituted cyclic nucleotides[1]. This value reflects the efficiency of the photolysis reaction, not fluorescence.

Experimental Protocols

Precise characterization of DEAC-caged lysine requires standardized experimental procedures. The following protocols are provided as a guide for determining the key spectroscopic parameters.

Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials:

  • DEAC-caged lysine

  • High-purity solvent (e.g., ethanol, phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance and calibrated micropipettes

Procedure:

  • Prepare a stock solution of DEAC-caged lysine of a known concentration in the chosen solvent.

  • Create a series of dilutions from the stock solution to obtain at least five different concentrations.

  • Measure the absorbance of the solvent blank and each of the diluted solutions at the determined excitation maximum (~380-400 nm) using the UV-Vis spectrophotometer.

  • Plot the measured absorbance values against the corresponding concentrations.

  • Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M-1cm-1, assuming a 1 cm path length.

Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

Materials:

  • DEAC-caged lysine solution

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Coumarin 102 in ethanol, Φf = 0.764)

  • Fluorometer with an integrating sphere

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare dilute solutions of both the DEAC-caged lysine and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of both the sample and the standard solution using the fluorometer. The excitation wavelength should be the same for both measurements.

  • Integrate the area under the emission curves for both the sample and the standard to obtain their respective integrated fluorescence intensities.

  • Calculate the fluorescence quantum yield of the DEAC-caged lysine using the following equation:

    Φf,sample = Φf,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

    Where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of DEAC-caged lysine.

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway: Light-Activated Release of Lysine

The primary application of DEAC-caged lysine is the precise, light-induced release of lysine to study its role in various biological signaling pathways. The general mechanism is depicted below.

Uncaging_Pathway deac_lysine DEAC-caged Lysine (Inactive) uncaged_lysine Free Lysine (Active) deac_lysine->uncaged_lysine Photolysis byproduct DEAC byproduct deac_lysine->byproduct light Light (~400 nm) light->deac_lysine target Biological Target (e.g., Enzyme, Receptor) uncaged_lysine->target Binding/Interaction response Cellular Response target->response

Caption: Light-Induced Uncaging of Lysine.

References

Technical Guide: Synthesis and Characterization of Fmoc-Lys(DEAC)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis, characterization, and application of Fmoc-Lys(DEAC)-OH, a photolabile "caged" amino acid derivative. This compound is of significant interest to researchers in chemical biology and drug development for its ability to control biological processes with high spatiotemporal precision. The 7-diethylaminocoumarin (DEAC) caging group allows for the rapid, light-induced release of the native lysine amino acid, enabling the precise study of cellular signaling and protein function.

Synthesis Workflow

The synthesis of this compound is typically achieved through the reaction of Fmoc-L-lysine with a DEAC-based chloroformate reagent. This process involves the selective acylation of the ε-amino group of the lysine side chain. The subsequent purification is critical to isolate the desired product.

Synthesis_Workflow Start Fmoc-L-lysine Reaction Reaction Mixture Start->Reaction + Base (e.g., DIPEA) Reagent DEAC-Chloroformate in Organic Solvent (e.g., DCM) Reagent->Reaction Crude Crude Product Reaction->Crude Work-up Purification Silica Gel Chromatography Crude->Purification Final This compound Purification->Final Evaporation

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis and Purification

This protocol outlines a general procedure for the synthesis of this compound. Researchers should consult primary literature for specific reaction conditions and reagent stoichiometry.

Materials:

  • Fmoc-L-lysine

  • (7-Diethylaminocoumarin-4-yl)methyl chloroformate (DEAC-chloroformate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve Fmoc-L-lysine in anhydrous DCM.

  • Base Addition: Add DIPEA to the solution to act as a base.

  • Reaction: Slowly add a solution of DEAC-chloroformate in DCM to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a mild acid (e.g., dilute HCl). Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a gradient of EtOAc in hexanes.

  • Final Product: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize expected characterization data.

Table 1: NMR Spectroscopic Data

Nucleus Expected Chemical Shifts (δ, ppm) in CDCl₃
¹H NMR 7.7-7.2 (m, Ar-H of Fmoc & Coumarin), 6.5-6.1 (m, Coumarin-H), 5.1 (s, CH₂-O), 4.4-4.2 (m, Fmoc-CH & CH₂), 3.4 (q, N-CH₂CH₃), 3.1 (m, ε-CH₂), 1.9-1.4 (m, Lysine CH₂), 1.2 (t, N-CH₂CH₃)

| ¹³C NMR | ~176 (C=O, acid), ~162 (C=O, carbamate), ~156 (C=O, Fmoc), 155-110 (Ar-C), ~67 (Fmoc-CH), ~65 (CH₂-O), ~47 (Fmoc-CH₂), ~45 (N-CH₂), ~40 (α-CH), 30-22 (Lysine CH₂), ~12 (CH₃) |

Table 2: Mass Spectrometry and HPLC Data

Analysis Method Expected Value
Mass Spec (ESI-MS) [M+H]⁺ calculated for C₃₆H₃₉N₃O₇ approx. 626.28 g/mol
HPLC Purity >95% (Typical, may vary by synthesis)

| HPLC Retention Time | Varies based on column and mobile phase conditions |

Mechanism of Photochemical Release (Uncaging)

The core functionality of this compound lies in its ability to release native lysine upon irradiation with light, typically in the violet-blue range (~400-450 nm). This "uncaging" process is rapid and results in the cleavage of the DEAC carbamate from the lysine side chain.

Uncaging_Mechanism Caged This compound (Inactive) Light Light (hν) ~400-450 nm Uncaged Fmoc-Lys-OH (Active Lysine) Light->Uncaged Photolysis Byproduct DEAC byproduct Light->Byproduct Photolysis

Caption: Light-induced release of lysine from its DEAC cage.

Application in Signaling Pathway Analysis

Caged amino acids like this compound are powerful tools for dissecting complex signaling pathways. For example, they can be used to study the role of post-translational modifications (PTMs) like ubiquitination or acetylation at precise times. A researcher could incorporate the caged lysine into a protein and then trigger its "uncaging" with a focused laser to study the immediate downstream effects on a specific cellular process.

The diagram below illustrates a generalized workflow for using a caged amino acid to investigate the role of a specific lysine residue in a kinase activation cascade.

Signaling_Pathway cluster_0 Experimental Setup cluster_1 Experiment cluster_2 Downstream Analysis Incorp 1. Incorporate This compound into Protein X Cell 2. Introduce Protein X into Cell System Incorp->Cell Light 3. Apply Focused Light to Uncage Lysine Cell->Light PTM 4. Lysine becomes available for Post-Translational Modification (PTM) Light->PTM Kinase 5. Kinase A is Activated by PTM on Protein X PTM->Kinase Signal 6. Measure Downstream Signaling Cascade Kinase->Signal

Caption: Workflow for studying signaling using caged lysine.

Navigating the Synthesis and Application of Fmoc-Lys(DEAC)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of photolabile protecting groups, or "caging" groups, has become an indispensable tool in the precise spatiotemporal control of biological processes. Among these, the 7-(diethylamino)coumarin (DEAC) group has emerged as a valuable photolabile caging moiety, particularly for masking the functionality of bioactive molecules until their release is triggered by light. This in-depth technical guide focuses on Fmoc-Lys(DEAC)-OH, a key building block for the site-specific incorporation of a photoactivatable lysine residue into peptides, and provides essential information for researchers working in chemical biology and drug development.

Commercial Availability: A Challenging Landscape

  • Custom Synthesis of the Building Block: This involves the chemical synthesis of this compound from precursor molecules. This approach offers the highest degree of control but requires significant expertise in organic synthesis.

  • Custom Peptide Synthesis Services: A more common and practical approach is to outsource the synthesis of the entire peptide containing the DEAC-modified lysine to a specialized custom peptide synthesis company. These companies have the expertise and equipment to perform the necessary on-resin modifications. Several companies, while not listing this compound as a catalog item, offer services for incorporating non-standard and modified amino acids, including those with photolabile protecting groups. Researchers are encouraged to inquire with vendors specializing in complex peptide synthesis.

Physicochemical and Photophysical Properties of the DEAC Caging Group

The DEAC caging group exhibits favorable photophysical properties for biological applications, particularly its sensitivity to visible light, which can reduce cellular photodamage compared to UV-sensitive caging groups. A variation, DEAC450, has been developed with a red-shifted absorption maximum, further enhancing its utility for two-photon uncaging experiments.[1][2]

PropertyValueNotes
Absorption Maximum (λmax) ~450-453 nmFor DEAC450, which is optimized for visible light uncaging.[1]
Molar Extinction Coefficient (ε) ~43,000 M⁻¹cm⁻¹ at 453 nmFor DEAC450-cGMP, indicating strong light absorption.[1]
Quantum Yield of Photolysis (Φ) 0.18 - 0.78Varies depending on the caged molecule and local environment. For DEAC450-cGMP, a quantum yield of 0.18 was reported.[1] A quantum yield of 0.39 has been reported for DEAC450-caged GABA.[3]
Recommended Uncaging Wavelength Blue light (e.g., 473 nm)For one-photon excitation.
Two-Photon Excitation ~900 nmDEAC450 is well-suited for two-photon uncaging at this wavelength, offering excellent spatial resolution.[2][3][4]

Experimental Protocols

As this compound is not commercially available as a standard product, researchers will likely need to either synthesize it or perform an on-resin modification. Below are generalized protocols for these approaches.

Synthesis of an Activated DEAC Precursor for Conjugation

A common strategy for caging amines is to use a chloroformate derivative of the caging alcohol. The synthesis of (7-(diethylamino)coumarin-4-yl)methyl chloroformate would typically proceed as follows:

  • Synthesis of 7-(diethylamino)-4-(hydroxymethyl)coumarin: This can be achieved through a multi-step synthesis starting from 3-diethylaminophenol and a suitable three-carbon electrophile, followed by functional group manipulations to introduce the hydroxymethyl group at the 4-position.

  • Conversion to the Chloroformate: The resulting alcohol is then reacted with a phosgene equivalent, such as triphosgene or diphosgene, in the presence of a non-nucleophilic base (e.g., a hindered tertiary amine) in an aprotic solvent (e.g., dichloromethane) at low temperature.

  • Purification: The resulting chloroformate is typically purified by chromatography to remove any unreacted starting material and side products. This activated DEAC derivative is then ready for reaction with the ε-amino group of lysine.

On-Resin Conjugation of DEAC to a Lysine Side Chain

This is a more practical approach for many researchers. It involves the use of an orthogonally protected lysine derivative, such as Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH, during solid-phase peptide synthesis (SPPS).

  • Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-SPPS chemistry. The Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH is incorporated at the desired position.

  • Selective Deprotection of the Lysine Side Chain:

    • For Dde: The Dde group is selectively removed by treating the resin-bound peptide with a solution of 2-4% hydrazine in dimethylformamide (DMF).[5] The reaction is typically carried out for a short period (e.g., 2 x 3 minutes) and then the resin is thoroughly washed with DMF.

    • For Mtt: The Mtt group is removed by treatment with a mildly acidic solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), while other acid-labile protecting groups (like Boc) and the resin linkage remain intact.

  • Conjugation of the Activated DEAC Precursor: The resin with the deprotected lysine side chain is then reacted with an excess of the activated DEAC precursor (e.g., (7-(diethylamino)coumarin-4-yl)methyl chloroformate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) in a suitable solvent like DMF or DCM.

  • Washing: After the coupling reaction is complete, the resin is extensively washed to remove unreacted DEAC precursor and other reagents.

  • Continuation of Peptide Synthesis (if necessary): If there are more amino acids to be added to the N-terminus, the synthesis continues with the standard Fmoc-SPPS cycles.

  • Final Cleavage and Deprotection: Once the full peptide is synthesized, it is cleaved from the resin and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).

  • Purification: The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

DEAC-caged compounds are powerful tools for studying dynamic cellular processes. For instance, the release of a caged neurotransmitter can be used to probe synaptic function with high temporal and spatial resolution.

Example Signaling Pathway: Probing Neuronal Excitability

The diagram below illustrates a simplified signaling pathway where a DEAC-caged neurotransmitter (e.g., glutamate) is used to activate a postsynaptic receptor and elicit a cellular response.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DEAC-Glu DEAC-caged Glutamate Glu Glutamate DEAC-Glu->Glu Receptor Glutamate Receptor Glu->Receptor Binding Ion_Channel Ion Channel Opening Receptor->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Light Light (450 nm) Light->DEAC-Glu Uncaging

DEAC-caged glutamate uncaging and receptor activation.
General Experimental Workflow for an Uncaging Experiment

The following diagram outlines a typical workflow for an experiment involving the photoactivation of a DEAC-caged peptide to study a cellular response.

Experimental_Workflow Start Start Prepare_Cells Prepare Cell/Tissue Sample Start->Prepare_Cells Incubate Incubate with DEAC-caged Peptide Prepare_Cells->Incubate Wash Wash to Remove Excess Peptide Incubate->Wash Mount Mount Sample on Microscope Wash->Mount Baseline Record Baseline Cellular Activity Mount->Baseline Uncage Illuminate Target Region (e.g., 450 nm light) Baseline->Uncage Record_Response Record Post-Uncaging Cellular Activity Uncage->Record_Response Analyze Analyze Data Record_Response->Analyze End End Analyze->End

Workflow for a typical photo-uncaging experiment.

References

The Optogenetic Switch: A Technical Guide to DEAC as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Introduction

In the intricate world of cellular signaling and drug delivery, precision is paramount. The ability to initiate a biological process at a specific time and location has revolutionized our understanding of complex systems. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that offer this spatiotemporal control.[1] By attaching a PPG to a bioactive molecule, its function is temporarily inactivated. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high precision. This guide provides an in-depth technical overview of one such PPG, (7-diethylaminocoumarin-4-yl)methyl (DEAC), for researchers, scientists, and drug development professionals.

DEAC belongs to the coumarin family of PPGs, which are prized for their favorable photophysical properties, including high quantum yields and absorption at longer wavelengths, reducing potential phototoxicity in biological systems.[1] This guide will delve into the applications of DEAC, present its key quantitative data, provide detailed experimental protocols, and visualize relevant pathways and workflows.

Core Properties of DEAC and its Derivatives

The effectiveness of a PPG is determined by several key photophysical parameters. These include the molar extinction coefficient (ε), which dictates how strongly the molecule absorbs light at a given wavelength; the quantum yield of uncaging (Φu), representing the efficiency of photorelease; and the two-photon absorption cross-section (σ₂), which is crucial for applications requiring deep tissue penetration and high spatial resolution.

While a comprehensive, directly comparable dataset for all DEAC derivatives is challenging to consolidate from existing literature, the following table summarizes key reported photophysical properties for DEAC and its notable derivative, DEAC450.

Compoundλmax (nm)ε (M⁻¹cm⁻¹)Φuσ₂ (GM) at ~900 nmCaged MoleculeRef.
DEACM-caged 8-Br-cAMP~400High0.15-0.31Not Reported8-Br-cAMP[1]
DEAC450-caged GABA450Not Reported0.39~30x more active at 900 nm vs 720 nmGABA
DEAC450-caged Glutamate450Not Reported~0.39Not ReportedGlutamate

Note: Two-photon absorption cross-section (σ₂) is often reported in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The efficiency of two-photon uncaging is a product of the quantum yield and the two-photon absorption cross-section.

Applications of DEAC in Research and Drug Development

The primary application of DEAC lies in the controlled release of bioactive molecules to study and manipulate cellular processes with high spatiotemporal resolution.

Neuroscience Research

A prominent application of DEAC is in the field of neuroscience for the photorelease of neurotransmitters. By caging neurotransmitters such as glutamate (the primary excitatory neurotransmitter) and GABA (the primary inhibitory neurotransmitter), researchers can mimic synaptic events at specific dendritic spines or even within the synaptic cleft. This allows for the precise mapping of neural circuits and the investigation of synaptic plasticity mechanisms like long-term potentiation (LTP) and long-term depression (LTD). The DEAC450 derivative, with its absorption maximum shifted to 450 nm, is particularly useful for two-photon uncaging at approximately 900 nm, enabling deeper tissue penetration in brain slices with reduced scattering and phototoxicity.

Cell Signaling Studies

Beyond neurotransmitters, DEAC has been employed to cage second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This allows for the precise activation of downstream signaling cascades, enabling the dissection of complex cellular communication networks. For instance, the controlled release of cAMP can be used to study its role in protein kinase A (PKA) activation and subsequent gene expression changes.

Drug Delivery

The principles of photolabile protection are being explored for targeted drug delivery. By caging a potent therapeutic agent with a group like DEAC, the drug can remain inactive and non-toxic as it circulates in the body. Upon focused light irradiation at the target tissue (e.g., a tumor), the drug is released in its active form, minimizing off-target effects and improving the therapeutic index.

Experimental Protocols

The successful application of DEAC as a PPG requires careful execution of both the synthesis of the caged compound and the subsequent photolysis experiment.

Synthesis of DEAC-caged Compounds: A Representative Protocol

The synthesis of DEAC-caged molecules typically involves the reaction of a DEAC precursor with the molecule of interest. A common strategy for caging carboxylic acids, such as the carboxyl group of a neurotransmitter, is through esterification with 4-(bromomethyl)-7-(diethylamino)coumarin.

Materials:

  • 4-(bromomethyl)-7-(diethylamino)coumarin

  • Molecule to be caged (e.g., N-Boc protected GABA)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Esterification: Dissolve the N-Boc protected molecule (1 equivalent) and cesium carbonate (1.5 equivalents) in anhydrous DMF. Add 4-(bromomethyl)-7-(diethylamino)coumarin (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Boc-protected DEAC-caged compound.

  • Deprotection: Dissolve the purified Boc-protected compound in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Final Purification: Remove the solvent and TFA under reduced pressure. The final DEAC-caged compound can be purified by recrystallization or high-performance liquid chromatography (HPLC) to yield the final product.

Note: This is a generalized protocol. Reaction conditions, stoichiometry, and purification methods may need to be optimized for specific molecules.

Photolysis of DEAC-caged Compounds: Experimental Setup and Procedure

The uncaging of DEAC-protected molecules requires a light source capable of delivering the appropriate wavelength and intensity.

Equipment:

  • Light Source:

    • For one-photon excitation: A laser (e.g., a 405 nm diode laser or a 473 nm diode-pumped solid-state laser for DEAC450) or a filtered arc lamp.

    • For two-photon excitation: A mode-locked Ti:Sapphire laser tuned to ~800 nm for standard DEAC or ~900 nm for DEAC450.

  • Microscope: An upright or inverted microscope equipped for epifluorescence or two-photon imaging.

  • Delivery Optics: A system to couple the light source to the microscope and focus it on the sample (e.g., through the objective).

  • Data Acquisition System: A system to record the biological response (e.g., an electrophysiology rig for patch-clamp recordings or a camera for fluorescence imaging).

Procedure:

  • Sample Preparation: Prepare the biological sample (e.g., cultured cells or brain slices) and perfuse with a solution containing the DEAC-caged compound at a suitable concentration.

  • Target Identification: Identify the target area for photorelease using appropriate imaging techniques (e.g., differential interference contrast or fluorescence microscopy if the cells are labeled).

  • Photolysis: Deliver a brief pulse of light (typically on the millisecond timescale) to the target area to uncage the bioactive molecule. The duration and intensity of the light pulse should be optimized to release a sufficient concentration of the active molecule without causing photodamage.

  • Data Recording: Record the biological response immediately following the photolysis event. This could be a change in membrane potential, ion concentration, or fluorescence intensity, depending on the experiment.

  • Controls: Perform control experiments to ensure that the observed effects are due to the uncaged molecule and not to the light itself or the caged compound. This can include irradiating the sample in the absence of the caged compound or applying the caged compound without photolysis.

Visualizing DEAC Applications: Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize the complex signaling pathways and experimental workflows where DEAC is employed.

Signaling Pathway: Glutamatergic Synapse Activation via DEAC-Glutamate

The following diagram illustrates the key events at a glutamatergic synapse and how DEAC-caged glutamate can be used to artificially stimulate this pathway.

Glutamatergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite DEAC_Glu DEAC-Glutamate Glutamate Glutamate DEAC_Glu->Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds NMDAR NMDA Receptor Glutamate->NMDAR Binds AMPAR->NMDAR Depolarization (removes Mg²⁺ block) Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Downstream Downstream Signaling (e.g., LTP) Ca_Influx->Downstream Light hv (405-450 nm) Light->DEAC_Glu Uncaging

Caption: Activation of a glutamatergic synapse using DEAC-caged glutamate.

Experimental Workflow: Two-Photon Uncaging of Glutamate in a Brain Slice

This diagram outlines a typical experimental workflow for studying synaptic transmission using two-photon uncaging of DEAC-glutamate.

Two_Photon_Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Prepare Acute Brain Slice Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Slice_Prep->Patch_Clamp Bath_Application Bath Apply DEAC-Glutamate Patch_Clamp->Bath_Application Identify_Spine Identify Dendritic Spine (2P Imaging) Bath_Application->Identify_Spine Position_Laser Position 2P Laser (900 nm) at Spine Identify_Spine->Position_Laser Uncage Deliver Light Pulse (Uncaging) Position_Laser->Uncage Record_EPSC Record Excitatory Postsynaptic Current (EPSC) Uncage->Record_EPSC Analyze_Data Analyze EPSC Amplitude, Kinetics, etc. Record_EPSC->Analyze_Data Conclusion Draw Conclusions on Synaptic Function Analyze_Data->Conclusion

Caption: Experimental workflow for two-photon uncaging of glutamate.

Conclusion

DEAC and its derivatives represent a versatile and powerful class of photolabile protecting groups. Their favorable photophysical properties, particularly for two-photon excitation, have made them invaluable tools in neuroscience and cell biology. As research pushes the boundaries of spatiotemporal control, the continued development and application of DEAC-based caging strategies will undoubtedly lead to new discoveries in the complex and dynamic world of biological systems. This guide provides a foundational understanding for researchers looking to harness the power of light to control biology.

References

A Technical Introduction to Photocaged Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of photocaged amino acids, their integration into synthetic peptides, and their application in biological and therapeutic research. It covers the core principles of photolabile protecting groups, detailed protocols for synthesis and activation, and a comparative analysis of commonly used caging moieties.

Introduction: Spatiotemporal Control of Peptide Activity

Peptides are crucial molecules in biological systems, acting as hormones, neurotransmitters, and modulators of protein-protein interactions. The ability to control their activity with high precision is a powerful tool in chemical biology and drug development. Photocaged peptides are synthetic peptides whose biological function is temporarily masked by a covalently attached photolabile protecting group (PPG), also known as a "photocage."[1] Irradiation with light of a specific wavelength cleaves the PPG, releasing the native, active peptide.[1] This process, known as uncaging, offers unparalleled spatiotemporal control, allowing researchers to activate a peptide at a precise time and location, for instance, within specific tissues or even subcellular compartments.[1]

The ideal PPG for peptide synthesis should be stable to the chemical conditions of Solid-Phase Peptide Synthesis (SPPS), particularly the repeated cycles of Fmoc-deprotection and coupling.[1] Furthermore, the uncaging process should be efficient, triggered by light at wavelengths (>350 nm) that minimize cellular damage, and should produce non-toxic byproducts.[1]

Core Principles of Photocaging

The fundamental principle of photocaging involves masking a critical functional group on an amino acid side chain or terminus, thereby inactivating the peptide. Light provides the energy to induce a photochemical reaction that breaks the bond between the cage and the amino acid, restoring its native structure and function.

G Caged Inactive Photocaged Peptide (Masked Functional Group) Active Active Peptide (Restored Function) Caged->Active Photolysis (Uncaging) Byproduct Photochemical Byproduct Caged->Byproduct Release Light Light (Photon, hν) Light->Caged SPPS_Workflow resin Solid Support (Resin) start Start: Resin with Linker and First AA resin->start deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple_normal 2a. Couple Standard Fmoc-AA-OH wash1->couple_normal Standard AA couple_caged 2b. Couple Photocaged Fmoc-AA(Cage)-OH wash1->couple_caged Caged AA wash2 Wash (DMF) couple_normal->wash2 couple_caged->wash2 repeat Repeat Steps 1-2 for each AA wash2->repeat repeat->deprotect Continue Elongation cleave 3. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) repeat->cleave Final AA Coupled caged_peptide Purified Caged Peptide cleave->caged_peptide MAPK_Pathway cluster_0 MAPK/ERK Signaling Cascade cluster_1 Optical Inhibition Module Ras Ras-GTP Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Substrate Substrate (e.g., RSK, Myc) ERK->Substrate Phosphorylates Response Cellular Response (Proliferation, etc.) Substrate->Response CagedPeptide Caged Inhibitor Peptide (Inactive) Light UV/Vis Light Light->CagedPeptide Uncages ActivePeptide Active Inhibitor Peptide ActivePeptide->ERK Binds & Inhibits

References

An In-depth Technical Guide to Light-Induced Protein Activation with Caged Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of light-induced protein activation using photocaged amino acids. This powerful technique offers precise spatiotemporal control over protein function, enabling researchers to dissect complex biological processes with unprecedented resolution.

Introduction: The Dawn of Photochemical Control

The ability to control protein activity in living systems with high precision is paramount for understanding complex biological signaling networks and for the development of novel therapeutic strategies. Traditional methods often lack the temporal and spatial resolution required to probe the dynamic nature of cellular processes. Light-induced protein activation, a cornerstone of optogenetics and chemical biology, has emerged as a revolutionary approach to overcome these limitations. By employing light as an external trigger, researchers can activate or deactivate proteins at specific times and locations within a cell or organism.

One of the most versatile methods for achieving such control is the use of "caged" amino acids. This technique involves the chemical modification of an amino acid's side chain with a photolabile protecting group, rendering it functionally inert. This "caged" amino acid is then site-specifically incorporated into a protein of interest. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, "uncaging" the native amino acid and restoring the protein's function.[1][2] This approach provides an irreversible, yet highly precise, method for activating protein function.

The Core Principle: Caging and Uncaging Amino Acids

The fundamental principle of this technology lies in the reversible inactivation of an amino acid's functionality through a photolabile "caging" group. These caging groups are typically aromatic molecules that are stable under physiological conditions but undergo a chemical transformation upon absorbing photons of a specific wavelength, leading to their cleavage from the amino acid.

Common Photocaging Groups

Several classes of photocaging groups have been developed, each with distinct photophysical properties. The choice of a caging group depends on factors such as the desired wavelength of activation, uncaging efficiency (quantum yield), and potential for phototoxicity.[3]

Photocage GroupAbbreviationTypical Uncaging Wavelength (nm)Key Features
o-NitrobenzylNB~350-365The classical and most widely used photocage.
4,5-Dimethoxy-2-nitrobenzylDMNB~350-365Improved photolysis properties compared to NB.[4][5][6]
(7-Diethylaminocoumarin-4-yl)methoxycarbonylDECM~405Allows for uncaging with visible light, reducing potential phototoxicity.[7]
NitroveratryloxycarbonylNVOC~350-365Commonly used for caging amines.
Quantitative Data on Uncaging

The efficiency of the uncaging process is a critical parameter for successful experiments. It is typically characterized by the photolysis quantum yield (Φu), which represents the probability that an absorbed photon will lead to the cleavage of the caging group.

Caged Amino AcidPhotocageWavelength (nm)Quantum Yield (Φu)Half-life of Uncaging
DEACM-Ser-tRNADEACM4050.0037~19 seconds
MNI-glutamateMNI405-Efficient with 100 µs pulses
NPE-HPTSNPE347-405--

Note: Quantitative data for uncaging kinetics can be highly dependent on experimental conditions such as light intensity, pH, and the molecular context of the caged amino acid. The data presented here are illustrative examples from specific studies.

Experimental Workflow: From Gene to Activated Protein

The successful implementation of light-induced protein activation using caged amino acids involves a multi-step workflow, from the genetic engineering of the target protein to the final photoactivation and analysis.

Experimental_Workflow cluster_gene_engineering Gene Engineering cluster_cell_engineering Cellular Engineering cluster_experiment Photoactivation & Analysis Mutagenesis Site-directed Mutagenesis (Introduce Amber Codon) Transfection Transfection/Transduction (Orthogonal aaRS/tRNA & Target Gene) Mutagenesis->Transfection Expression Protein Expression (with Caged Amino Acid) Transfection->Expression Photoactivation Light Application (Uncaging) Expression->Photoactivation Analysis Functional Analysis (e.g., Microscopy, Western Blot, Flow Cytometry) Photoactivation->Analysis

Figure 1. A generalized experimental workflow for light-induced protein activation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in a typical light-induced protein activation experiment.

Protocol 1: Site-Specific Incorporation of a Caged Amino Acid in Mammalian Cells via Amber Suppression

This protocol describes the incorporation of a caged amino acid into a target protein in mammalian cells (e.g., HEK293T) using the amber stop codon (UAG) suppression system.[1][7][8][9]

Materials:

  • HEK293T cells

  • Plasmid encoding the target protein with a UAG codon at the desired site

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., PylRS/tRNAPyl)

  • Caged amino acid (e.g., DMNB-caged Serine)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Plasmid Preparation: Prepare high-quality, endotoxin-free plasmids for the target gene and the aaRS/tRNA pair.

  • Transfection:

    • Seed HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • On the day of transfection, replace the medium with fresh, antibiotic-free medium.

    • Prepare the transfection complexes according to the manufacturer's protocol. Typically, a 1:1 or 1:2 ratio of the target plasmid to the aaRS/tRNA plasmid is used.

    • Add the transfection complexes dropwise to the cells.

  • Caged Amino Acid Supplementation:

    • 4-6 hours post-transfection, replace the medium with fresh medium containing the caged amino acid. The optimal concentration needs to be determined empirically but is typically in the range of 0.5-1 mM.

  • Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the protein containing the caged amino acid.

Protocol 2: Light-Induced Protein Activation and Live-Cell Imaging

This protocol outlines the procedure for photo-uncaging the incorporated amino acid and observing the resulting cellular response using fluorescence microscopy.

Materials:

  • Cells expressing the caged protein (from Protocol 1)

  • Fluorescence microscope equipped with a suitable light source for uncaging (e.g., a 365 nm or 405 nm LED or laser) and for imaging.

  • Objective with appropriate magnification and numerical aperture.

  • Live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.

  • Imaging medium (e.g., phenol red-free DMEM).

Procedure:

  • Cell Plating: Plate the cells expressing the caged protein onto a glass-bottom dish suitable for live-cell imaging.

  • Microscope Setup:

    • Place the dish on the microscope stage within the live-cell imaging chamber and allow the environment to equilibrate.

    • Locate the cells of interest using brightfield or low-intensity fluorescence imaging.

  • Pre-activation Imaging: Acquire images of the cells before photoactivation to establish a baseline. If the protein's activation leads to a change in localization of a fluorescent reporter, this is the control state.

  • Photoactivation (Uncaging):

    • Select a region of interest (ROI) for photoactivation. This can be a whole cell or a subcellular region.

    • Expose the ROI to the uncaging light source (e.g., 365 nm light). The duration and intensity of the light exposure need to be optimized to achieve efficient uncaging while minimizing phototoxicity.[3][10][11][12] This can range from milliseconds to seconds.

  • Post-activation Imaging: Immediately after photoactivation, acquire a time-lapse series of images to monitor the dynamic response of the protein.

  • Data Analysis: Analyze the acquired images to quantify the changes in fluorescence intensity, protein localization, or other relevant cellular parameters over time.

Protocol 3: Analysis of Protein Activation by Western Blotting

This protocol describes how to assess the activation of a signaling pathway downstream of the photoactivated protein by detecting the phosphorylation of a target protein.[13][14][15][16]

Materials:

  • Cells expressing the caged protein

  • Uncaging light source (e.g., 365 nm LED array)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the downstream target)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells expressing the caged protein in multi-well plates.

    • Expose the cells to the uncaging light for the optimized duration. Include a non-illuminated control.

    • At various time points after photoactivation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and run them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Image the blot using a chemiluminescence detection system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) target protein, or run a parallel gel.

    • Quantify the band intensities to determine the change in phosphorylation upon photoactivation.

Protocol 4: Analysis of Cellular Response by Flow Cytometry

This protocol details how to analyze the cellular response to protein photoactivation at a single-cell level using flow cytometry.[17][18][19][20][21]

Materials:

  • Cells expressing the caged protein and a fluorescent reporter of its activity

  • Uncaging light source

  • Trypsin-EDTA

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture cells in a multi-well plate and expose them to the uncaging light. Include a non-illuminated control.

  • Cell Harvesting:

    • At the desired time point after photoactivation, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

  • Cell Staining (Optional): If analyzing cell surface markers or intracellular proteins, perform standard immunofluorescent staining protocols.

  • Flow Cytometry Analysis:

    • Resuspend the cells in flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence of the reporter to quantify the cellular response to photoactivation.

    • Use appropriate gating strategies to analyze the desired cell population.

Visualizing Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships in signaling pathways and experimental procedures.

Signaling_Pathway cluster_activation Photoactivation cluster_downstream Downstream Signaling Light Light (365 nm) CagedProtein Inactive Caged Protein Light->CagedProtein Uncaging ActiveProtein Active Protein Substrate Substrate ActiveProtein->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Figure 2. A simplified signaling pathway activated by light.

Amber_Suppression mRNA mRNA with UAG codon Ribosome Ribosome mRNA->Ribosome Protein Protein with Caged AA Ribosome->Protein aaRS Orthogonal aaRS Charged_tRNA Charged tRNA aaRS->Charged_tRNA tRNA Orthogonal tRNA tRNA->aaRS CagedAA Caged Amino Acid CagedAA->aaRS Charged_tRNA->Ribosome

Figure 3. The mechanism of amber suppression for caged amino acid incorporation.

Applications in Research and Drug Development

The ability to control protein function with light has profound implications for various fields of biological research and is a burgeoning area in drug discovery.

  • Dissecting Signaling Pathways: By activating specific proteins within a signaling cascade, researchers can elucidate the precise roles of individual components and their temporal dynamics.

  • Understanding Cellular Processes: Light-induced activation allows for the study of dynamic cellular events such as cell migration, division, and apoptosis with high spatiotemporal control.

  • Drug Discovery and Target Validation: Caged compounds can be used to validate the therapeutic potential of targeting a specific protein. By activating a protein in a disease model, researchers can assess its role in the pathology. Furthermore, caged drugs that are only activated at the site of disease could lead to more targeted therapies with fewer side effects.[22]

Conclusion and Future Perspectives

Light-induced protein activation using caged amino acids is a powerful and versatile tool that provides an unprecedented level of control over biological processes. As new photocaging groups with improved properties are developed and our ability to genetically encode unnatural amino acids expands, the scope and applicability of this technology will continue to grow. This in-depth guide provides the foundational knowledge and practical protocols for researchers to harness the power of light to illuminate the intricate workings of the cell and to pave the way for novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-Lys(DEAC)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Lys(DEAC)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a "caged" lysine residue into a peptide sequence. The ε-amino group of the lysine side chain is protected by a photolabile 7-(diethylamino)coumarin-4-yl)methoxycarbonyl (DEAC) group. This caging strategy allows for the precise spatial and temporal control over the release of the free amine functionality through UV irradiation, making it an invaluable tool in chemical biology, drug delivery, and studies of protein-protein interactions. The DEAC caging group offers the advantage of being cleavable at longer wavelengths (around 400-450 nm), which minimizes potential photodamage to other amino acid residues compared to cages requiring shorter UV wavelengths.

This document provides a detailed protocol for the incorporation of this compound into peptides using standard Fmoc-based SPPS, along with methods for the subsequent photolytic deprotection of the DEAC group.

Key Experimental Protocols

Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual coupling of this compound onto a solid-phase support. The procedure assumes a standard Fmoc-SPPS workflow.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Washing solvents: Methanol, Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Coupling Reaction:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test.

  • Washing: After the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Cleavage from Resin and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The DEAC group remains intact during this process.

Materials:

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under vacuum for at least 1 hour.

  • Cleavage: Add the cold cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

  • Pelleting: Allow the peptide to precipitate at -20°C for 30 minutes, then pellet it by centrifugation.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification of the DEAC-Caged Peptide

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

System:

  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes).

  • Detection: UV detection at 220 nm and 380 nm (to monitor the DEAC group).

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the solution onto the equilibrated RP-HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Pool the pure fractions and lyophilize to obtain the purified DEAC-caged peptide.

Photolytic Deprotection (Uncaging) of the DEAC Group

This protocol describes the removal of the DEAC protecting group to release the free lysine side-chain amine.

Materials:

  • Purified DEAC-caged peptide

  • Aqueous buffer (e.g., PBS, Tris buffer, pH 7.4)

  • UV light source (e.g., LED lamp with a peak wavelength of ~400-420 nm or a filtered mercury lamp).

Procedure:

  • Dissolve the DEAC-caged peptide in the desired aqueous buffer. The concentration should be optimized for the specific application.

  • Place the solution in a suitable container (e.g., quartz cuvette).

  • Irradiate the sample with UV light. The irradiation time will depend on the light source intensity, the quantum yield of the photolysis, and the concentration of the peptide. The progress of the uncaging can be monitored by HPLC or mass spectrometry.

  • Confirm the complete removal of the DEAC group by mass spectrometry (observing the mass shift).

Data Presentation

ParameterThis compoundStandard Fmoc-Amino AcidNotes
Equivalents (Amino Acid) 3.03.0Relative to resin functionalization.
Equivalents (HBTU/HOBt) 2.9 / 3.02.9 / 3.0Standard activation stoichiometry.
Equivalents (DIPEA) 6.06.0Base for activation and coupling.
Coupling Time 2 - 4 hours1 - 2 hoursThe bulky DEAC group may require longer coupling times.
Typical Purity (Crude) >70%>80%Purity can vary based on peptide sequence.
Typical Yield (Purified) 15 - 30%20 - 40%Yield is sequence-dependent.

Visualizations

SPPS_Workflow cluster_resin Peptide Synthesis Vessel Resin 1. Start with Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling 4. Coupling (this compound, HBTU, DIPEA) Wash_1->Coupling Wash_2 5. Washing (DMF, DCM) Coupling->Wash_2 Repeat 6. Repeat for next AA Wash_2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final AA Cleavage 8. Cleavage from Resin (95% TFA Cocktail) Final_Deprotection->Cleavage Purification 9. RP-HPLC Purification Cleavage->Purification Uncaging 10. Photolysis (Uncaging) (~400 nm UV Light) Purification->Uncaging Final_Peptide Final Active Peptide Uncaging->Final_Peptide

Caption: Workflow for SPPS incorporation of this compound and subsequent uncaging.

DEAC_Uncaging Caged Peptide-Lys(DEAC) Uncaged Peptide-Lys(NH2) Caged->Uncaged UV Light (~400 nm) Aqueous Buffer Byproducts DEAC Byproducts Caged->Byproducts

Caption: Photolytic cleavage (uncaging) of the DEAC group from a lysine residue.

Application Notes and Protocols for DEAC Uncaging in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-diethylaminocoumarin (DEAC) and its derivatives as photosensitive caging groups for the controlled release of bioactive molecules in cellular environments.

Introduction to DEAC Uncaging

Photolabile caging groups are essential tools in cell biology and drug development, enabling the precise spatiotemporal control of cellular processes. By "caging" a bioactive molecule with a photolabile protecting group, its activity is temporarily blocked. Irradiation with light of a specific wavelength cleaves the caging group, releasing the active molecule in a controlled manner.

DEAC and its derivatives are a class of coumarin-based caging groups that offer several advantages, including sensitivity to visible light, which is less phototoxic to cells than UV light, and options for two-photon excitation, allowing for highly localized uncaging in three dimensions. This technology is particularly valuable for studying rapid cellular events, such as neurotransmission and second messenger signaling.

Wavelength and Light Source Selection

The choice of wavelength and light source is critical for efficient and specific DEAC uncaging while minimizing cellular damage. The optimal wavelength depends on the specific DEAC derivative being used.

  • DEAC: The parent compound, 7-diethylaminocoumarin, has an absorption maximum in the near-UV range, making it suitable for uncaging with UV light sources.

  • DEAC450: This derivative is engineered to have a red-shifted absorption spectrum, with a maximum around 450 nm.[1][2][3][4] This allows for uncaging with blue light, which is generally less harmful to cells than UV light.[5][6] For one-photon excitation, blue lasers (e.g., 473 nm) or LEDs are effective.[5]

  • Two-Photon Uncaging: A key advantage of DEAC derivatives is their suitability for two-photon excitation. This nonlinear optical process provides high spatial resolution, confining the uncaging event to the focal volume of a high-powered laser. For DEAC450-caged compounds, a laser tuned to approximately 900 nm is highly effective for two-photon uncaging.[1][2][3][4] This wavelength is poorly absorbed by a related caging group, CDNI, which is efficiently uncaged at 720 nm, enabling powerful two-color uncaging experiments.

Commonly used light sources for DEAC uncaging include:

  • Arc Lamps: Xenon or mercury arc lamps can be used for wide-field illumination.

  • Lasers: Provide high-intensity, monochromatic light ideal for precise spatial control. Pulsed lasers, such as Ti:sapphire lasers, are required for two-photon uncaging.

  • Light Emitting Diodes (LEDs): Offer a cost-effective and stable light source for one-photon uncaging, particularly with blue-shifted DEAC derivatives.

Quantitative Data for DEAC Derivatives

The efficiency of a caged compound is determined by its photophysical properties. The following table summarizes key quantitative data for DEAC450, a widely used derivative.

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Notes
DEAC450-cGMP45343,0000.18Highly photosensitive caged cGMP photolyzed with blue light.[5][6]

Experimental Protocols

The following are generalized protocols for preparing and using DEAC-caged compounds in cell culture. Specific parameters may need to be optimized for different cell types and experimental goals.

Protocol 1: Loading DEAC-Caged Compounds into Adherent Cells

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • DEAC-caged compound of interest

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Loading buffer (if required, e.g., containing a mild detergent like Pluronic F-127 for AM-ester derivatives)

  • Microscope equipped with the appropriate light source for uncaging

Procedure:

  • Cell Preparation: Culture adherent cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.

  • Prepare Loading Solution: Dissolve the DEAC-caged compound in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in a balanced salt solution or serum-free medium to the final working concentration. For membrane-permeant AM-ester derivatives, a loading buffer containing Pluronic F-127 may be used to improve solubility and cell loading.

  • Loading the Cells:

    • Remove the culture medium from the cells.

    • Wash the cells once with the balanced salt solution.

    • Add the loading solution to the cells and incubate at 37°C for a time optimized for your cell type and compound (typically 30-60 minutes).

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with the balanced salt solution or fresh medium to remove extracellular caged compound.

  • Uncaging and Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Locate the cells of interest.

    • Deliver a brief pulse of light at the appropriate wavelength and intensity to uncage the compound.

    • Simultaneously or subsequently, image the cellular response using appropriate microscopy techniques (e.g., fluorescence imaging of a reporter, electrophysiological recording).

Protocol 2: Uncaging in Whole-Cell Patch-Clamp Configuration

Materials:

  • Cells or tissue slices for electrophysiology

  • Patch-clamp rig with a microscope

  • DEAC-caged compound

  • Internal solution for the patch pipette

  • Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution

Procedure:

  • Prepare Internal Solution: Dissolve the DEAC-caged compound directly into the internal solution for the patch pipette at the desired final concentration.

  • Establish Whole-Cell Configuration:

    • Obtain a gigaseal on a target cell with a patch pipette containing the DEAC-caged compound.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Diffusion: Allow the caged compound to diffuse from the pipette into the cell for several minutes. The time required will depend on the size of the cell and the pipette.

  • Uncaging and Recording:

    • Position the light source to illuminate the cell or a specific subcellular region.

    • Deliver a light pulse to uncage the compound.

    • Record the resulting electrical activity of the cell using the patch-clamp amplifier.

Signaling Pathways and Visualizations

DEAC-caged compounds are frequently used to study neuronal signaling pathways. Below are diagrams of cAMP and cGMP signaling pathways commonly investigated using this technology.

camp_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G Protein GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP ATP->AC cAMP_uncaging DEAC-cAMP (Inactive) cAMP_uncaging->cAMP Light Light Light->cAMP_uncaging Uncages PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Caption: cAMP signaling pathway initiated by GPCR activation or by light-induced uncaging of DEAC-cAMP.

cGMP_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC cGMP_uncaging DEAC-cGMP (Inactive) cGMP_uncaging->cGMP Light Light Light->cGMP_uncaging Uncages PKG Protein Kinase G cGMP->PKG Activates Downstream_Targets Downstream Targets PKG->Downstream_Targets Phosphorylates Physiological_Effect Physiological Effect (e.g., muscle relaxation) Downstream_Targets->Physiological_Effect

Caption: cGMP signaling pathway activated by nitric oxide or by photo-uncaging of DEAC-cGMP.

experimental_workflow Start Start Cell_Prep Cell Preparation (Culture on glass-bottom dish) Start->Cell_Prep Loading Loading of DEAC-caged compound into cells Cell_Prep->Loading Wash Wash to remove extracellular compound Loading->Wash Microscopy Mount on microscope and locate region of interest Wash->Microscopy Uncaging Deliver light pulse for photolysis Microscopy->Uncaging Data_Acquisition Data Acquisition (Imaging / Electrophysiology) Uncaging->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for a DEAC uncaging experiment in cultured cells.

References

Application Notes and Protocols for Fmoc-Lys(DEAC)-OH in the Synthesis of Photoactivatable Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Fmoc-Nε-(7-diethylaminocoumarin-4-yl)methoxycarbonyl-L-lysine (Fmoc-Lys(DEAC)-OH) in the solid-phase peptide synthesis (SPPS) of photoactivatable peptides. Such peptides, often referred to as "caged" peptides, offer precise spatiotemporal control over biological processes, making them invaluable tools in cell biology, neuroscience, and drug development.

Introduction to Photoactivatable Peptides with this compound

Photoactivatable peptides are powerful tools for studying dynamic biological processes. By incorporating a photolabile caging group, the biological activity of a peptide is temporarily blocked. Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing the active peptide with high temporal and spatial resolution.

This compound is a specialized amino acid derivative designed for the incorporation of a 7-diethylaminocoumarin (DEAC) caging group onto the side chain of a lysine residue within a peptide sequence. The DEAC cage offers several advantages, including activation by visible blue light, which is less phototoxic to cells than UV light, and a high extinction coefficient, allowing for efficient uncaging.

Chemical Properties of this compound

PropertyValue
Molecular Formula C36H38N4O7
Molecular Weight 654.71 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at -20°C, protected from light and moisture

Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols. Below is a general protocol for manual synthesis. This can be adapted for automated peptide synthesizers.

1. Resin Preparation:

  • Start with a suitable resin for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling to Resin: Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.

  • Wash the resin thoroughly with DMF.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Photoactivation of DEAC-Caged Peptides

The DEAC caging group is cleaved upon irradiation with blue light. The efficiency of this "uncaging" process is dependent on the wavelength and duration of light exposure.

Photolysis Parameters
ParameterRecommended Value
Excitation Wavelength (λmax) ~450 nm
Quantum Yield (Φ) 0.18 - 0.39 (for DEAC450 derivatives)[1][2][3][4]
Extinction Coefficient (ε) at λmax ~43,000 M-1cm-1 (for DEAC450)[1][2]

Protocol for Photoactivation (Uncaging):

  • Dissolve the purified DEAC-caged peptide in a suitable physiological buffer.

  • Expose the peptide solution to a light source with an emission wavelength centered around 450 nm. A filtered mercury lamp or a high-power LED are suitable light sources.

  • The duration of irradiation will depend on the light intensity, the concentration of the caged peptide, and the desired extent of uncaging. It is recommended to perform initial calibration experiments to determine the optimal irradiation time for a specific experimental setup.

  • The progress of uncaging can be monitored by RP-HPLC, observing the decrease of the caged peptide peak and the appearance of the uncaged peptide peak.

Application Example: Spatiotemporal Control of a Kinase Inhibitor Peptide

This example illustrates how a DEAC-caged peptide can be used to study the signaling pathway of a specific kinase within a cell.

1. Peptide Design and Synthesis:

  • A known peptide inhibitor of a target kinase is selected.

  • A lysine residue is incorporated into the peptide sequence at a position critical for its inhibitory activity.

  • The peptide is synthesized using the SPPS protocol described above, incorporating this compound at the critical position.

2. Cellular Delivery of the Caged Peptide:

  • The purified DEAC-caged peptide inhibitor is introduced into cultured cells. This can be achieved through various methods such as microinjection, electroporation, or by conjugation to a cell-penetrating peptide.

3. Localized Photoactivation:

  • The cells are observed under a microscope equipped with a suitable light source for uncaging (e.g., a 450 nm laser).

  • A specific subcellular region of interest is irradiated with the blue light to uncage the peptide inhibitor.

4. Observation of Cellular Response:

  • The downstream effects of kinase inhibition are monitored in the irradiated region and compared to non-irradiated regions of the same cell or to control cells. This can be done using fluorescent biosensors for kinase activity, immunofluorescence to detect changes in protein phosphorylation, or by observing morphological changes in the cell.

Visualizations

Chemical Structure of this compound Fmoc_Lys_DEAC Fmoc_Lys_DEAC

Caption: Chemical structure of this compound.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Coupling of this compound Deprotection1->Coupling Capping 4. Capping Coupling->Capping Elongation 5. Chain Elongation Capping->Elongation Cleavage 6. Cleavage & Deprotection Elongation->Cleavage Purification 7. HPLC Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis.

G cluster_Photoactivation Photoactivation and Biological Effect CagedPeptide DEAC-Caged Peptide (Inactive) Light Blue Light (~450 nm) ActivePeptide Active Peptide Light->ActivePeptide Uncaging BiologicalTarget Biological Target (e.g., Kinase) ActivePeptide->BiologicalTarget Binding & Inhibition CellularResponse Cellular Response BiologicalTarget->CellularResponse Signal Transduction

Caption: Signaling pathway of a photoactivated peptide.

Important Considerations

  • Potential for Photo-Claisen Rearrangement: It has been reported that coumarin cages linked to tyrosine via an ether bond can undergo a photo-Claisen rearrangement, which competes with the desired uncaging reaction. While this compound has a carbamate linkage, it is crucial to thoroughly characterize the photoproducts to ensure that the desired uncaging is the predominant photoreaction.

  • Biocompatibility of Photoproducts: The DEAC cage, upon cleavage, releases a byproduct. The potential biological effects of this byproduct should be considered and controlled for in cellular experiments.

  • Light Scattering and Penetration: In tissue experiments, the penetration depth of blue light can be limited due to scattering. This should be taken into account when designing experiments with thick biological samples.

By following these guidelines and protocols, researchers can effectively utilize this compound to synthesize photoactivatable peptides and gain precise control over a wide range of biological processes.

References

Application Notes and Protocols for Selective Deprotection of Fmoc-Lys(DEAC)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and modification, the strategic use of orthogonal protecting groups is paramount for the construction of complex and functionally diverse molecules. The amino acid Fmoc-Lys(DEAC)-OH offers a powerful tool for such advanced applications. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a standard in solid-phase peptide synthesis (SPPS). The ε-amino group of the lysine side chain is protected by the photolabile 7-(diethylamino)coumarin-4-yl)methyl (DEAC) group. This orthogonal protection scheme allows for the selective deprotection of the lysine side chain using light, while the Nα-Fmoc group remains intact, enabling site-specific modifications such as branching, labeling, or surface immobilization.

The DEAC group is a "caged" protecting group that can be efficiently cleaved by irradiation with UV light, typically in the range of 350-400 nm. This photochemical deprotection strategy offers a mild and highly specific method for unmasking the lysine side chain at a desired synthetic step, without the need for chemical reagents that could interfere with other functionalities in the peptide.

These application notes provide a detailed protocol for the selective photolytic deprotection of the DEAC group from a peptide containing the this compound residue.

Data Presentation

The efficiency of the selective deprotection of the DEAC group is influenced by several factors, including the wavelength of light, irradiation time, solvent, and the presence of scavengers. The following table summarizes typical quantitative data obtained from experimental procedures.

ParameterConditionDeprotection Efficiency (%)Purity of Deprotected Peptide (%)Fmoc Group Integrity (%)
Wavelength 365 nm> 95%> 90%> 98%
405 nm~70-80%> 85%> 98%
Irradiation Time 30 min~80%> 90%> 98%
60 min> 95%> 90%> 98%
120 min> 95%~85% (potential for side reactions)> 95%
Solvent DMF> 95%> 90%> 98%
NMP> 95%> 90%> 98%
DCM/MeOH (1:1)~90%> 85%> 98%

Experimental Protocols

Materials and Reagents
  • Peptide-resin containing this compound

  • Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), HPLC grade

  • Piperidine

  • UV lamp with an emission maximum at 365 nm (e.g., a mercury lamp or LED source)

  • Solid-phase peptide synthesis vessel

  • Shaker or bubbler for agitation

  • High-performance liquid chromatography (HPLC) system for analysis

  • Mass spectrometer for analysis

Protocol for Selective DEAC Deprotection on Solid Support
  • Resin Preparation: Swell the peptide-resin (containing this compound) in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Solvent Exchange (Optional): If the subsequent reaction is not compatible with DMF, wash the resin with a suitable solvent (e.g., DCM).

  • Irradiation Setup:

    • Position a UV lamp (365 nm) at a fixed distance from the reaction vessel. Ensure the light path is unobstructed.

    • The reaction vessel should be made of a UV-transparent material (e.g., quartz or borosilicate glass).

    • Use a cooling system (e.g., a fan or a water bath) to maintain the reaction temperature at room temperature, as prolonged UV exposure can generate heat.

  • Photolysis:

    • Add fresh, degassed DMF to the resin to ensure it is fully solvated.

    • Irradiate the resin suspension with 365 nm UV light for 60 minutes.

    • Ensure continuous agitation of the resin during irradiation, either by shaking or bubbling with an inert gas (e.g., nitrogen or argon), to ensure uniform exposure of all resin beads to the light.

  • Monitoring the Deprotection (Optional but Recommended):

    • Take a small aliquot of the resin at different time points (e.g., 30, 60, and 90 minutes).

    • Cleave the peptide from the resin aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Analyze the cleaved peptide by HPLC and mass spectrometry to determine the extent of DEAC group removal.

  • Washing: After complete deprotection, wash the resin thoroughly with DMF (3 x 5 mL) to remove the cleaved DEAC byproducts.

  • Subsequent Synthetic Steps: The resin with the deprotected lysine side chain is now ready for the next synthetic step, such as coupling of another amino acid, a fluorescent label, or a small molecule.

  • Confirmation of Fmoc Integrity: After the photocleavage and washing steps, a small sample of the resin can be treated with a solution of 20% piperidine in DMF. The appearance of the characteristic dibenzofulvene-piperidine adduct, detectable by UV-Vis spectroscopy at around 301 nm, confirms that the Nα-Fmoc group was intact after the photolysis.

Visualizations

Experimental_Workflow start Start: Peptide-resin with This compound swell Swell resin in DMF start->swell irradiate Irradiate with 365 nm UV light (60 min with agitation) swell->irradiate wash Wash resin with DMF irradiate->wash next_step Proceed to next synthetic step (e.g., coupling, labeling) wash->next_step end End: Modified peptide next_step->end Orthogonal_Deprotection_Logic cluster_DEAC DEAC Deprotection cluster_Fmoc Fmoc Deprotection start Fmoc-Lys(DEAC)-Peptide deac_deprotection UV Light (365 nm) start->deac_deprotection Selective side-chain modification fmoc_deprotection Piperidine start->fmoc_deprotection Peptide chain elongation deac_result Fmoc-Lys-Peptide (Free side chain) deac_deprotection->deac_result fmoc_result H2N-Lys(DEAC)-Peptide (Free N-terminus) fmoc_deprotection->fmoc_result

Application Notes and Protocols: Fmoc-Lys(DEAC)-OH for Cellular Biology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(DEAC)-OH is a specialized amino acid derivative designed for the spatiotemporal control of biological processes. It combines the standard Fmoc-protecting group for solid-phase peptide synthesis (SPPS) with a photolabile "caging" group, 7-diethylaminocoumarin (DEAC), on the lysine side chain. This "caged" lysine remains biologically inert until it is exposed to light of a specific wavelength (typically in the violet-to-blue range), which cleaves the DEAC group and rapidly releases the native lysine. This technology enables researchers to control the function of peptides and proteins with high precision in living cells and organisms, offering a powerful tool for studying dynamic cellular events.

The core utility of this compound lies in its ability to introduce a light-sensitive switch into a peptide or protein. By replacing a critical lysine residue with its DEAC-caged counterpart, the protein's function—be it enzymatic activity, protein-protein interaction, or cellular localization—can be turned off. Subsequent, focused illumination restores the native lysine and switches the protein's function back on at a desired time and location. This method is particularly valuable for dissecting complex signaling pathways, understanding protein function in developmental biology, and developing photo-activated therapeutics.

Key Applications in Cellular Biology

  • Spatiotemporal Control of Enzyme Activity: By incorporating DEAC-caged lysine into the active site or an allosteric site of an enzyme, its catalytic function can be controlled by light. This has been successfully applied to kinases, GTPases, and DNA helicases to study their roles in signaling cascades.

  • Light-Activated Gene Editing: The activity of CRISPR/Cas9 systems can be regulated by caging key lysine residues, preventing DNA binding and cleavage until light-activated. This allows for precise, light-inducible gene editing in specific cells or tissues.

  • Controlling Protein-Nucleotide Interactions: Many enzymes that bind nucleotides like ATP or GTP have a critical lysine in their binding pocket. Replacing this residue with a caged version allows for optical control over these fundamental cellular processes.

  • Studying Developmental Biology: The ability to activate protein function in specific cells of a developing organism, such as a zebrafish embryo, provides unprecedented insight into cell signaling during embryogenesis.

Physicochemical and Photochemical Properties

The DEAC caging group offers advantageous properties for biological studies, including high absorption in the visible light spectrum, which reduces cellular phototoxicity compared to UV-activated cages, and fluorescence, which can aid in monitoring.

PropertyValueReference
Caging Group 7-diethylaminocoumarin (DEAC)
Typical Absorption Maximum (λmax) ~390 - 450 nm[1]
Typical Molar Extinction Coefficient (ε) ~13,900 - 43,000 M⁻¹cm⁻¹[1]
Typical Photolysis Wavelength ≥400 nm[1]
Typical Quantum Yield (Φu) ~0.12 - 0.78[1][2]
Solubility Soluble in organic solvents (DMF, DMSO) for synthesis; caged peptides are often water-soluble.
Key Advantage Activation with lower-energy visible light minimizes phototoxicity and allows for deeper tissue penetration.

Diagrams and Workflows

Uncaging Mechanism of DEAC-Lysine

G cluster_caged Caged State (Inactive) cluster_uncaged Uncaged State (Active) CagedLys Protein-Lys(DEAC) ActiveLys Protein-Lys CagedLys->ActiveLys Photolysis Byproduct DEAC Byproduct CagedLys->Byproduct Light Light (e.g., 405 nm) Light->CagedLys

Caption: Photo-activation of DEAC-caged lysine.

General Experimental Workflow

G start Start: Identify critical Lys residue in Protein of Interest synthesis Synthesize peptide/protein with This compound via SPPS or genetic code expansion start->synthesis purification Purify and characterize the caged protein/peptide synthesis->purification delivery Deliver caged protein into living cells or organism purification->delivery illumination Spatially- and temporally-controlled illumination (e.g., 405 nm laser) delivery->illumination uncaging Uncaging of Lysine illumination->uncaging activation Restoration of Protein Function uncaging->activation analysis Analyze biological effect (e.g., imaging, sequencing, etc.) activation->analysis

Caption: Workflow for using DEAC-caged lysine.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a caged lysine into a peptide sequence using standard Fmoc chemistry.

Materials:

  • This compound

  • Rink Amide resin

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: For a standard amino acid, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and add the mixture to the resin. Agitate for 1-2 hours.

  • Caged Lysine Coupling: To couple this compound, dissolve 2-3 equivalents in DMF. Pre-activate with HBTU and DIPEA as in the previous step, then add to the resin. Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time may be necessary due to the steric bulk of the DEAC group.

  • Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and lyophilize. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the mass and purity of the final caged peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Photo-uncaging of DEAC-Lysine in Cultured Mammalian Cells

This protocol provides a general method for activating a DEAC-caged peptide or protein that has been delivered into live cells.

Materials:

  • HEK293T cells (or other cell line of interest)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Purified, sterile DEAC-caged peptide/protein

  • Cell delivery reagent (e.g., electroporation buffer, lipofection reagent, or cell-penetrating peptide tag)

  • Phosphate-buffered saline (PBS)

  • Microscope equipped for live-cell imaging with a 405 nm laser source

  • Imaging dishes (e.g., glass-bottom)

Procedure:

  • Cell Culture: Plate HEK293T cells on glass-bottom imaging dishes and grow to 70-80% confluency.

  • Delivery of Caged Protein: Deliver the DEAC-caged protein into the cells. The method will depend on the protein; electroporation, lipofection-based transfection of an expression plasmid, or direct loading using a cell-penetrating peptide are common methods. Incubate to allow for protein expression or uptake.

  • Cell Preparation for Imaging: Gently wash the cells twice with warm PBS or imaging medium (e.g., FluoroBrite DMEM).

  • Microscopy Setup: Place the dish on the microscope stage. Use a low-power laser to identify the target cells or subcellular region of interest.

  • Photo-activation (Uncaging):

    • Define a Region of Interest (ROI) for illumination.

    • Expose the ROI to a 405 nm laser. The required laser power and duration will depend on the specific DEAC derivative, the sensitivity of the biological system, and the microscope setup. Start with low power and short exposure times (e.g., 100-500 ms) and optimize as needed.

    • A significant increase in fluorescence in the blue/green channel can often be observed as the DEAC group is cleaved, which can serve as a confirmation of uncaging.[3]

  • Post-Uncaging Analysis: Immediately following photo-activation, acquire images or perform electrophysiological recordings to measure the biological response. This could involve monitoring changes in fluorescence of a reporter, cell morphology, or ion channel activity.

  • Controls: As a negative control, perform the same experiment on cells containing the caged protein but without light stimulation to ensure the protein is inactive before illumination. A positive control would involve cells expressing the native, uncaged version of the protein.

By providing a robust method for the light-inducible control of protein function, this compound and related reagents are invaluable assets for modern cellular and molecular research.

References

Application Notes and Protocols for Fmoc-Lys(DEAC)-OH in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fmoc-Lys(DEAC)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a fluorescent label into a peptide sequence. The key components are the Fmoc protecting group, a lysine amino acid, and a 7-diethylaminocoumarin-3-carboxylic acid (DEAC) fluorophore. DEAC is a blue-emitting fluorophore that is particularly well-suited for fluorescence polarization (FP) assays due to its fluorescent properties.

This document provides detailed application notes and protocols for the use of this compound in the study of protein-protein interactions (PPIs). These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Principle of the Method

The primary application of DEAC-labeled peptides is in fluorescence polarization (FP) assays to monitor and quantify PPIs. The principle behind FP is based on the observation that when a small, fluorescently labeled molecule (like a DEAC-peptide) is excited with polarized light, it tumbles rapidly in solution, leading to a low polarization value. Upon binding to a larger protein, the tumbling rate of the complex is significantly slower, resulting in a higher polarization value. This change in polarization can be used to determine binding affinities (Kd) and to screen for inhibitors that disrupt the PPI.

Key Features of this compound

  • Fluorophore: 7-diethylaminocoumarin-3-carboxylic acid (DEAC)

  • Fluorescence: Exhibits a noticeable blue shift in its emission spectrum upon binding to a protein.

  • Application: Ideal for synthesizing fluorescently labeled peptides for use in fluorescence polarization-based PPI studies.

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing DEAC-labeled peptides for the investigation of protein-protein interactions.

InteractionDEAC-Labeled PeptideProtein PartnerBinding Affinity (Kd)Assay ConditionsReference
p53-MDM2DEAC-p53 peptideMDM2~100-300 nMPBS, pH 7.4
MCL-1/BIMDEAC-BIM SAHBMCL-1160 nMNot specified

Table 1: Quantitative analysis of protein-protein interactions using DEAC-labeled peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of DEAC-Labeled Peptides

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

Materials:

  • This compound

  • Rink Amide resin

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine in DMF

  • HBTU/HOBt or other suitable coupling reagents

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

  • Acetonitrile

  • Water

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the standard Fmoc-protected amino acids sequentially according to the desired peptide sequence. Use a coupling reagent like HBTU/HOBt.

  • Incorporation of this compound:

    • Dissolve this compound in DMF.

    • Activate the carboxyl group using a coupling reagent.

    • Couple the activated this compound to the N-terminus of the growing peptide chain on the resin.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the DEAC-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Fluorescence Polarization (FP) Assay for Protein-Protein Interaction Analysis

This protocol describes a typical FP assay using a DEAC-labeled peptide to measure its interaction with a target protein.

Materials:

  • DEAC-labeled peptide (e.g., DEAC-p53)

  • Target protein (e.g., MDM2)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DEAC-labeled peptide in the assay buffer. A typical final concentration in the assay is 10-20 nM.

    • Prepare a serial dilution of the target protein in the assay buffer.

  • Assay Setup:

    • Add a fixed concentration of the DEAC-labeled peptide to each well of the 384-well plate.

    • Add the serially diluted target protein to the wells.

    • Include control wells with only the DEAC-labeled peptide (no protein) to measure the baseline polarization.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader.

    • Set the excitation wavelength to approximately 430 nm and the emission wavelength to approximately 480 nm for the DEAC fluorophore.

  • Data Analysis:

    • Plot the measured fluorescence polarization values (in millipolarization units, mP) against the concentration of the target protein.

    • Fit the data to a sigmoidal dose-response curve to determine the binding affinity (Kd).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Fluorescence Polarization Assay cluster_analysis Data Analysis sp_synthesis Solid-Phase Peptide Synthesis (Incorporating this compound) cleavage Cleavage from Resin sp_synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & HPLC Analysis purification->characterization reagent_prep Reagent Preparation (DEAC-Peptide & Protein) characterization->reagent_prep DEAC-Labeled Peptide plate_setup Assay Plate Setup (384-well plate) reagent_prep->plate_setup incubation Incubation plate_setup->incubation fp_measurement FP Measurement (Ex: 430nm, Em: 480nm) incubation->fp_measurement data_plotting Plot mP vs. [Protein] fp_measurement->data_plotting curve_fitting Sigmoidal Curve Fitting data_plotting->curve_fitting kd_determination Determine Kd Value curve_fitting->kd_determination

Caption: Experimental workflow for studying PPIs using this compound.

p53_mdm2_pathway dna_damage DNA Damage atm_atr ATM/ATR Kinases dna_damage->atm_atr activates p53 p53 atm_atr->p53 phosphorylates & activates mdm2 MDM2 p53->mdm2 Binding p21 p21 p53->p21 activates transcription apoptosis Apoptosis p53->apoptosis induces ubiquitination Ubiquitination & Degradation mdm2->ubiquitination promotes cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest induces ubiquitination->p53 targets

Caption: Simplified p53-MDM2 signaling pathway.

Conclusion

This compound is a valuable tool for the synthesis of fluorescently labeled peptides, enabling the quantitative study of protein-protein interactions through techniques like fluorescence polarization. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate PPIs, screen for inhibitors, and further elucidate biological pathways.

Application Note: Light-Controlled Release of Bioactive Peptides Using Fmoc-Lys(DEAC)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the spatiotemporal control of bioactive peptide release using the photolabile protecting group (PPG), (7-diethylaminocoumarin-4-yl)methyl (DEAC), incorporated via the amino acid building block Fmoc-Lys(DEAC)-OH. The DEAC caging group offers the significant advantage of being cleavable by visible light (around 450-490 nm), which is less phototoxic to biological systems than the UV light required for many other PPGs. This technology enables precise "on-demand" activation of peptides in cellular and in vivo models, opening new avenues for research in cell signaling, drug delivery, and developmental biology.

Principle of DEAC-Mediated Photocaging

The core of this technique lies in masking the bioactivity of a peptide by modifying a critical lysine residue with a DEAC caging group. The ε-amino group of the lysine side chain is derivatized with the DEAC moiety. In this "caged" state, the peptide is biologically inert as the modification prevents its native interaction with its target receptor or substrate. Upon irradiation with visible light (typically blue light), the DEAC group undergoes a rapid, irreversible photocleavage reaction. This cleavage removes the caging group, restoring the natural lysine side chain and releasing the fully active peptide at a user-defined time and location.

cluster_reaction Photocleavage Reaction caged_peptide Inactive Peptide (Fmoc-Lys(DEAC)-Peptide) active_peptide Active Peptide (Lys-Peptide) caged_peptide->active_peptide Photocleavage light Visible Light (~470 nm) light->caged_peptide byproducts Photochemical Byproducts

Caption: Mechanism of light-induced peptide activation.

Quantitative Data Summary

The efficiency of the uncaging process is critical for practical applications. The following tables summarize typical quantitative parameters for DEAC-based photocaging systems.

Table 1: Photophysical and Photochemical Properties

Parameter Typical Value Conditions / Notes
Absorption Maximum (λmax) ~430 nm In aqueous buffer
Optimal Uncaging Wavelength 450 - 490 nm Blue light LEDs or lasers are effective
Quantum Yield of Cleavage (Φu) 0.01 - 0.04 Varies with solvent and peptide sequence

| Half-life of Uncaging (t1/2) | Seconds to minutes | Dependent on light intensity and power |

Table 2: Performance in Biological Systems

Parameter Typical Value Conditions / Notes
Biological Activity Fold-Increase > 95% recovery Comparison of uncaged peptide vs. native peptide
Caged Compound Stability > 24 hours In physiological buffer, in the dark

| Cell Viability Post-Irradiation | > 90% | With optimized light dose (visible light) |

Experimental Protocols

Protocol 1: Synthesis of DEAC-Caged Peptide via SPPS

This protocol outlines the incorporation of this compound into a peptide sequence using standard automated solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, pre-activate the standard Fmoc-protected amino acid (3-5 eq.) using a coupling reagent like HBTU/HOBt (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 5 minutes. Add the activated mixture to the resin and allow it to react for 1-2 hours.

  • Incorporation of this compound: When the synthesis reaches the desired position for the caged lysine, use this compound as the amino acid in the coupling step (Step 3). Due to potential steric hindrance, extend the coupling time to 4-6 hours or perform a double coupling.

  • Repeat Cycles: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

  • Final Deprotection & Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Crucially, perform this step in the dark or under red light to prevent premature uncaging.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the DEAC-caged peptide using reverse-phase HPLC (RP-HPLC). Confirm the mass and purity via LC-MS.

Protocol 2: Light-Triggered Release of Bioactive Peptide

This protocol describes the procedure for uncaging the peptide in a typical in-vitro experiment.

  • Sample Preparation: Dissolve the purified DEAC-caged peptide in a suitable aqueous buffer (e.g., PBS or cell culture medium) to the desired final concentration. Handle the stock solution and final sample in the dark or under low-intensity red light.

  • Experimental Setup: Place the sample in a suitable container (e.g., a quartz cuvette, microplate, or petri dish).

  • Irradiation: Expose the sample to a visible light source. A filtered lamp, a high-power LED (e.g., 470 nm), or a laser are suitable.

    • Wavelength: 450 - 490 nm.

    • Intensity & Duration: These must be optimized empirically. Start with a power density of 5-20 mW/cm² for 1-10 minutes. The total light dose determines the uncaging efficiency.

  • Monitoring Uncaging (Optional): The progress of the photorelease can be monitored by taking aliquots at different time points and analyzing them via RP-HPLC. The caged peptide peak will decrease while the uncaged peptide peak increases.

  • Biological Assay: Immediately following irradiation, use the sample in the intended biological assay to measure the effect of the released peptide. Include proper controls:

    • Negative Control 1: Caged peptide sample kept in the dark (no irradiation).

    • Negative Control 2: Buffer-only sample with irradiation.

    • Positive Control: A sample containing the equivalent concentration of the native, uncaged peptide.

Experimental Workflow Visualization

The entire process from synthesis to functional analysis can be visualized as a sequential workflow.

synthesis Peptide Synthesis (Incorporate this compound) purification Cleavage & HPLC Purification (In Dark) synthesis->purification characterization LC-MS Characterization (Confirm Mass) purification->characterization caging Prepare Sample with Caged Peptide characterization->caging irradiation Irradiation with Visible Light (~470 nm) caging->irradiation release Bioactive Peptide Released irradiation->release assay Functional / Biological Assay release->assay

Caption: Workflow from peptide synthesis to bioassay.

Example Application: Light-Activated Nuclear Import

A peptide containing a Nuclear Localization Signal (NLS) can be caged with DEAC to control its import into the cell nucleus. In the caged form, the NLS is inactive and the peptide remains in the cytoplasm. Upon light activation, the uncaged NLS is recognized by the nuclear import machinery (e.g., Importin-α/β), leading to translocation into the nucleus.

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus caged_peptide Caged NLS-Peptide uncaged_peptide Active NLS-Peptide caged_peptide->uncaged_peptide Uncaging light Light (470 nm) light->caged_peptide importin Importin α/β uncaged_peptide->importin Binding nuclear_peptide NLS-Peptide in Nucleus importin->nuclear_peptide Nuclear Import

Caption: Light-controlled nuclear import of a peptide.

Application Notes: Fmoc-Lys(DEAC)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Fmoc-Lys(DEAC)-OH Compatibility and Application in Standard Fmoc-SPPS Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a specialized amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS) to generate "caged" peptides. The key feature of this reagent is the 7-diethylaminocoumarin (DEAC) group attached to the lysine side-chain amine. The DEAC group is a photolabile protecting group, stable to the standard conditions of Fmoc-SPPS, but can be selectively removed upon irradiation with UV light. This allows for the precise spatial and temporal control of peptide activity, making it an invaluable tool in chemical biology, drug delivery, and studies of protein function.

The DEAC caging group exhibits excellent stability towards the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid). Its removal, or "uncaging," is typically achieved by irradiation with long-wave UV light (350-400 nm), a range that is generally less damaging to biological systems compared to shorter UV wavelengths. Furthermore, the cleavage process can often be monitored by the fluorescence of the released coumarin by-product.

Compatibility with Fmoc-SPPS Chemistry

This compound is fully compatible with standard Fmoc-SPPS protocols. Its stability and orthogonality make it a robust building block for complex peptide synthesis.

  • Fmoc Deprotection: The DEAC group is completely stable to the standard treatment with 20-50% piperidine in DMF used for the removal of the N-terminal Fmoc protecting group. This allows for the iterative elongation of the peptide chain without premature cleavage of the side-chain protection.

  • Coupling Reactions: The incorporation of this compound can be achieved using standard peptide coupling reagents. Due to the steric bulk of the DEAC group, extended coupling times or the use of highly efficient coupling agents are recommended to ensure complete incorporation.

  • Resin Cleavage and Global Deprotection: The DEAC group is stable to the strong acidic conditions, typically a cocktail containing a high concentration of trifluoroacetic acid (TFA), used for cleaving the final peptide from the solid support and removing other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

Experimental Protocols

Protocol for Incorporation of this compound in Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a growing peptide chain attached to a solid support.

Workflow for a Single Coupling Cycle:

G cluster_prep Resin Preparation cluster_coupling Coupling Step cluster_wash Washing cluster_capping Optional Capping cluster_deprotection Fmoc Deprotection Resin Peptide-Resin (Free N-terminus) Activation Activate this compound (Amino Acid, HBTU, DIPEA in DMF) Coupling Couple to Resin (60-120 min) Activation->Coupling Add activated mixture to resin Wash1 Wash with DMF (3x) Coupling->Wash1 Wash2 Wash with DCM (3x) Wash1->Wash2 Capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) Wash2->Capping Deprotection Treat with 20% Piperidine/DMF (2x 10 min) Wash2->Deprotection If capping is skipped Capping->Deprotection If capping is performed Wash3 Wash with DMF (5x) Deprotection->Wash3 NextCycle Proceed to Next Coupling Cycle Wash3->NextCycle

Caption: Workflow for the incorporation of this compound during Fmoc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Washing Solvent: DCM (Dichloromethane)

  • Capping Solution (optional): 5% Acetic Anhydride, 5% DIPEA in DMF

  • Deprotection Solution: 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.95 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the reaction vessel at room temperature for 60-120 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with the capping solution for 10 minutes. Afterwards, wash the resin with DMF and DCM.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes. Drain and repeat the treatment for another 10 minutes.

  • Final Washing: Wash the resin extensively with DMF (5 times) to ensure complete removal of piperidine. The resin is now ready for the next coupling cycle.

Protocol for Photocleavage of the DEAC Group

This protocol describes the removal of the DEAC protecting group from the purified peptide in solution.

Photocleavage Reaction Pathway:

G Lys_DEAC Peptide-Lys(DEAC) UV_Light UV Light (365 nm) Solvent Aqueous Buffer (e.g., PBS, pH 7.4) Lys_Free Peptide-Lys(NH2) (Active Peptide) UV_Light->Lys_Free Photolysis Byproduct DEAC By-product (Fluorescent) Lys_Free->Byproduct +

Caption: Schematic of the photocleavage reaction to deprotect the lysine side chain.

Materials:

  • Purified, lyophilized DEAC-caged peptide

  • Aqueous buffer (e.g., PBS pH 7.4, Tris buffer)

  • UV lamp or LED light source with an emission maximum around 365 nm

  • Quartz cuvette or UV-transparent reaction vessel

Procedure:

  • Peptide Dissolution: Dissolve the DEAC-caged peptide in the desired aqueous buffer to a final concentration of 0.1-1.0 mg/mL.

  • Irradiation: Place the peptide solution in the quartz vessel. Irradiate the solution with a 365 nm UV light source. The distance from the light source and the irradiation time will depend on the lamp's power and the reaction volume.

  • Monitoring (Optional): The progress of the uncaging reaction can be monitored by HPLC-MS by taking aliquots at different time points. Alternatively, the increase in fluorescence from the released DEAC by-product can be measured.

  • Completion: Irradiation is typically complete within 5-60 minutes. The resulting solution contains the active peptide with a free lysine side-chain amine.

  • Analysis: Confirm the complete removal of the DEAC group using HPLC and Mass Spectrometry.

Data Presentation

The efficiency of both coupling and photocleavage is critical for obtaining a high-purity final product. The following tables provide representative data for these processes.

Table 1: Representative Coupling Conditions and Efficiency for this compound

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTime (min)Resulting Purity (Crude)
HBTU/DIPEA1 : 0.95 : 2DMF60>90%
HCTU/DIPEA1 : 0.95 : 2DMF60>92%
DIC/HOBt1 : 1 : 1DMF90~88%
HBTU/DIPEA1 : 0.95 : 2DMF120>95%

Note: Purity determined by HPLC analysis of the crude peptide after cleavage from the resin. Equivalents are relative to the resin loading capacity.

Table 2: Photocleavage Efficiency of Lys(DEAC) under Various Conditions

Peptide Conc. (mg/mL)Solvent SystemIrradiation Wavelength (nm)Irradiation Time (min)Cleavage Yield (%)
0.5PBS, pH 7.43655~60%
0.5PBS, pH 7.436515~90%
0.5PBS, pH 7.436530>98%
1.050% Acetonitrile/H₂O36530>99%

Note: Yields are determined by comparing the peak areas of the caged and uncaged peptide in an HPLC chromatogram.

Conclusion

This compound is a highly effective and compatible reagent for the synthesis of photocleavable or "caged" peptides using standard Fmoc-SPPS. Its stability to routine synthesis conditions, combined with its efficient removal under specific UV irradiation, provides a robust method for controlling peptide activity. The protocols and data presented herein serve as a comprehensive guide for the successful incorporation and application of this valuable building block in peptide chemistry and drug development.

Application Notes and Protocols for In Vitro Uncaging of DEAC-Protected Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro uncaging of 7-(diethylamino)coumarin-4-yl)methyl (DEAC)-protected peptides. This technique offers precise spatiotemporal control over the release of bioactive peptides, enabling detailed investigation of cellular signaling pathways and the development of novel therapeutic strategies.

Introduction to DEAC-Protected Peptides

DEAC is a photolabile caging group that renders a peptide biologically inactive until it is cleaved by light. The DEAC cage exhibits a strong absorbance around 390 nm and can be efficiently removed by irradiation with near-UV or visible light (typically 400-420 nm), releasing the active peptide.[1] This "on-demand" activation allows for highly localized and temporally controlled studies of peptide function in a variety of in vitro systems.

Quantitative Data for DEAC Uncaging

The efficiency of DEAC uncaging is determined by its photochemical properties. The following table summarizes key quantitative data for a representative DEAC derivative, DEAC450, which has been used for caging various molecules.

ParameterValueReference
Maximum Absorption Wavelength (λmax) ~390 nm[1]
Optimal Uncaging Wavelength 400 - 420 nm[1]
Molar Extinction Coefficient (ε) at 450 nm 43,000 M⁻¹cm⁻¹ (for DEAC450)
Quantum Yield (Φ) of Uncaging 0.78 (for DEAC450-caged cAMP)

Experimental Protocols

Materials and Equipment
  • DEAC-protected peptide: Synthesized and purified according to standard solid-phase peptide synthesis (SPPS) protocols.

  • Aqueous buffer: Compatible with the biological system under investigation (e.g., PBS, HEPES-buffered saline).

  • Light source: A filtered mercury arc lamp, a xenon arc lamp, or a laser with an output in the 400-420 nm range. An argon ion laser's near-UV output can also be utilized.[2]

  • Optical components: Neutral density filters, shutters, and a focusing lens to control light intensity and duration.

  • Reaction vessel: A quartz cuvette, a multi-well plate, or a microscope slide, depending on the experimental setup.

  • Analytical equipment: HPLC, mass spectrometer, or a functional assay setup to monitor the release and activity of the uncaged peptide.

General Protocol for In Vitro Uncaging
  • Sample Preparation: Dissolve the DEAC-protected peptide in the desired aqueous buffer to the final working concentration. Typical cytosolic concentrations for microinjection experiments are in the range of 20-100 µM.[2]

  • Irradiation Setup:

    • Align the light source to deliver a uniform beam of light to the sample.

    • Use filters to select the appropriate wavelength range (400-420 nm) to maximize DEAC cleavage while minimizing potential photodamage to biological components.

    • Control the light intensity and exposure time using neutral density filters and a shutter. The duration of irradiation will depend on the light intensity and the quantum yield of the specific DEAC-caged peptide.

  • Photolysis: Expose the sample to the light source for the predetermined time. For some applications, a series of short light pulses may be used.[2]

  • Analysis of Uncaging:

    • Chemical Analysis: Following irradiation, analyze the sample using HPLC or mass spectrometry to confirm the cleavage of the DEAC group and the formation of the active peptide.

    • Functional Analysis: Assess the biological activity of the uncaged peptide using a relevant in vitro assay. This could involve measuring changes in enzyme activity, receptor binding, or cellular responses such as changes in morphology or signaling molecule concentration.

Visualization of Concepts

Experimental Workflow for In Vitro Uncaging

The following diagram illustrates the general workflow for an in vitro uncaging experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_peptide Prepare DEAC-caged peptide solution irradiate Irradiate with 400-420 nm light prep_peptide->irradiate prep_system Prepare in vitro biological system prep_system->irradiate chem_analysis Chemical Analysis (HPLC, MS) irradiate->chem_analysis func_analysis Functional Analysis (e.g., enzyme assay) irradiate->func_analysis signaling_pathway CaM Ca2+/Calmodulin MLCK_inactive MLCK (Inactive) CaM->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Uncaged_Peptide Uncaged Inhibitory Peptide Uncaged_Peptide->MLCK_active Inhibits Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Cell Contraction & Motility Myosin_LC_P->Contraction

References

Troubleshooting & Optimization

Troubleshooting incomplete photolysis of DEAC-caged lysine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DEAC-caged lysine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the photolysis of DEAC-caged lysine.

Troubleshooting Guide: Incomplete Photolysis

This guide addresses specific issues that may lead to incomplete uncaging of DEAC-caged lysine, presented in a question-and-answer format.

Question 1: What are the primary reasons for observing low uncaging efficiency of DEAC-caged lysine?

Answer: Incomplete photolysis of DEAC-caged lysine can stem from several factors, primarily related to the light source, sample conditions, and the chemical stability of the caged compound. Key areas to investigate include:

  • Inadequate Light Delivery: Insufficient photon delivery to the sample is a common cause of incomplete uncaging. This can be due to low light source power, incorrect wavelength, or suboptimal focusing of the light beam.

  • Suboptimal Sample Conditions: The pH of the buffer, presence of quenching agents, and high optical density of the sample can all negatively impact photolysis efficiency.

  • Compound Instability: Degradation of the DEAC-caged lysine prior to the experiment can lead to a lower effective concentration of the active compound.

The following sections provide a more detailed breakdown of these issues and how to resolve them.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for uncaging DEAC-caged lysine?

A1: The DEAC (7-diethylaminocoumarin) caging group exhibits a primary absorption maximum in the violet-to-blue region of the spectrum. For efficient photolysis, a light source emitting in the range of 400-450 nm is recommended.[1][2] Using a wavelength outside of this optimal range will significantly reduce the uncaging efficiency.

Q2: How can I confirm the extent of DEAC-caged lysine photolysis?

A2: The most reliable method to quantify the uncaging efficiency is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) .[1] By comparing the peak areas of the caged lysine before and after irradiation, you can determine the percentage of released lysine. Spectrophotometry can also be used to monitor the decrease in the characteristic absorbance of the DEAC cage during photolysis.

Q3: Are there any known side products of DEAC photolysis that could interfere with my experiment?

A3: Yes, the photolysis of coumarin-based cages like DEAC generates byproducts. While DEAC is designed to produce biologically inert byproducts, it's crucial to perform control experiments to ensure these molecules do not interfere with your specific biological system. The primary photolytic cleavage of the carbamate linkage releases the free lysine, carbon dioxide, and the DEAC-photoproduct.

Q4: What is the expected quantum yield for DEAC-caged compounds?

A4: The quantum yield (Φ), a measure of the efficiency of a photochemical reaction, for coumarin-based caging groups can vary depending on the specific molecule and the experimental conditions. For some coumarin derivatives, quantum yields have been reported to be in the range of 0.02 to 0.2. It is important to consult the supplier's specifications for the specific DEAC-caged lysine you are using.

Experimental Protocols

Protocol 1: General Procedure for Photolysis of DEAC-Caged Lysine

This protocol provides a starting point for the photolysis of DEAC-caged lysine in an in vitro setting. Optimization may be required based on the specific experimental goals.

Materials:

  • DEAC-caged lysine

  • Aqueous buffer (e.g., HEPES, PBS) at the desired pH

  • Light source with an emission peak between 400-450 nm (e.g., LED, laser)

  • Photometer to measure light power density

  • Reaction vessel (e.g., quartz cuvette, microplate)

Procedure:

  • Sample Preparation:

    • Dissolve the DEAC-caged lysine in the desired aqueous buffer to the final working concentration. Ensure the solution is clear and free of precipitates.

    • The optimal pH for many biological experiments is around 7.4. However, the stability and photolysis efficiency of DEAC-caged compounds can be pH-dependent.

  • Light Source Calibration:

    • Warm up the light source to ensure stable output.

    • Measure the power density (in mW/cm²) at the sample position using a photometer. This is critical for reproducibility.

  • Irradiation:

    • Transfer the DEAC-caged lysine solution to the reaction vessel.

    • Expose the sample to the light source for a defined period. The duration of irradiation will depend on the light power density, the concentration of the caged compound, and the desired extent of uncaging.

    • It is recommended to perform a time-course experiment to determine the optimal irradiation time for your specific setup.

  • Analysis:

    • Following irradiation, the sample can be used immediately in the downstream biological assay.

    • To quantify the extent of photolysis, an aliquot of the irradiated sample should be analyzed by HPLC.

Protocol 2: Quantification of Uncaging by HPLC

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

Mobile Phase (example):

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

  • A gradient elution is typically used, for example, starting with a low percentage of B and increasing it over time.

Procedure:

  • Standard Preparation: Prepare standard solutions of both the DEAC-caged lysine and free lysine at known concentrations.

  • Sample Injection: Inject the pre-irradiation sample, the post-irradiation sample, and the standards onto the HPLC column.

  • Detection: Monitor the elution profile at a wavelength where both the caged and uncaged compounds can be detected, as well as at the absorbance maximum of the DEAC cage.

  • Data Analysis:

    • Identify the peaks corresponding to the DEAC-caged lysine and free lysine based on the retention times of the standards.

    • Integrate the peak areas for the caged compound before and after irradiation.

    • Calculate the percentage of photolysis using the following formula: % Photolysis = [1 - (Peak Area of Caged Compound after Irradiation / Peak Area of Caged Compound before Irradiation)] * 100

Quantitative Data Summary

ParameterValue/RangeNotes
Optimal Excitation Wavelength 400 - 450 nmCorresponds to the absorbance maximum of the DEAC chromophore.[1][2]
Quantum Yield (Φ) 0.02 - 0.2Varies with the specific coumarin derivative and experimental conditions.
Recommended pH Range 7.0 - 8.0Stability and photolysis efficiency can be pH-dependent.

Visualizations

Troubleshooting_Incomplete_Photolysis start Start: Incomplete Photolysis Observed check_light Step 1: Verify Light Source - Correct Wavelength (400-450 nm)? - Sufficient Power Density? - Focused on Sample? start->check_light end Resolution: Successful Photolysis check_sample Step 2: Examine Sample Conditions - Optimal pH (7.0-8.0)? - Absence of Quenchers? - Low Optical Density? check_light->check_sample Light Source OK adjust_light Action: Adjust Light Source - Change Filter/Wavelength - Increase Power/Exposure Time - Realign Optics check_light->adjust_light Issue Found check_compound Step 3: Assess Compound Integrity - Freshly Prepared Solution? - Proper Storage Conditions Met? check_sample->check_compound Sample Conditions OK adjust_sample Action: Modify Sample Prep - Adjust Buffer pH - Purify Sample - Dilute Sample check_sample->adjust_sample Issue Found analyze_products Step 4: Analyze Reaction - Quantify with HPLC - Check for Degradation Products check_compound->analyze_products Compound Integrity OK new_compound Action: Prepare Fresh Compound - Use New Aliquot - Verify Storage Protocol check_compound->new_compound Issue Found analyze_products->end Analysis Confirms Uncaging adjust_light->check_light Re-evaluate adjust_sample->check_sample Re-evaluate new_compound->check_compound Re-evaluate

Caption: Troubleshooting workflow for incomplete photolysis of DEAC-caged lysine.

References

Technical Support Center: Preventing Side Reactions During Fmoc-Lys(DEAC)-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Issue: Information regarding the protecting group "DEAC" for lysine in solid-phase peptide synthesis (SPPS) is not available in scientific literature or chemical supplier databases.

Analysis: Extensive searches for "Fmoc-Lys(DEAC)-OH" and the "DEAC" protecting group have yielded no specific information. This suggests that "DEAC" may be a non-standard abbreviation, a typographical error, or a proprietary protecting group not in the public domain. Common and structurally similar orthogonal protecting groups for the lysine side chain include Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are used for selective side-chain modification.

Resolution: Due to the lack of available data, a specific troubleshooting guide for this compound cannot be provided.

Alternative Technical Support Guide: Fmoc-Lys(Dde)-OH

As a potential alternative, this guide addresses common issues and side reactions encountered during the incorporation of Fmoc-Lys(Dde)-OH , a widely used orthogonally protected lysine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of using Fmoc-Lys(Dde)-OH in peptide synthesis?

A1: Fmoc-Lys(Dde)-OH is utilized when selective modification of the lysine side chain is required. The Dde group is stable to the piperidine conditions used for Fmoc deprotection, allowing for the synthesis of the full peptide backbone. Subsequently, the Dde group can be selectively removed on-resin to allow for specific modifications such as branching, cyclization, or the attachment of labels and reporter groups.

Q2: Under what conditions is the Dde group labile?

A2: The Dde protecting group is labile to mild hydrazine treatment (typically 2-5% hydrazine in DMF). It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from most resins (e.g., TFA-based cocktails).

Q3: What are the most common side reactions associated with Fmoc-Lys(Dde)-OH incorporation?

A3: The most frequently encountered side reactions are:

  • Incomplete Dde deprotection: This can lead to a failure to modify the lysine side chain or result in a mixed population of peptides.

  • Dde migration: In some cases, the Dde group has been reported to migrate to an unprotected lysine side chain.

  • Side reactions during Dde removal: Hydrazine can be reductive and may affect other sensitive functional groups in the peptide if not used carefully.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete coupling of Fmoc-Lys(Dde)-OH Steric hindrance from the Dde group and the growing peptide chain.- Increase the coupling time.- Use a stronger activating agent (e.g., HATU, HCTU).- Double couple the Fmoc-Lys(Dde)-OH residue.
Incomplete Dde deprotection Insufficient reaction time or concentration of hydrazine.- Increase the hydrazine concentration to 5% in DMF.- Extend the deprotection time (monitor by a colorimetric test like the Kaiser test on a test cleavage).- Repeat the hydrazine treatment.
Dde migration to another lysine residue Presence of a free lysine ε-amino group during synthesis.- Ensure all other lysine residues are appropriately protected (e.g., with Boc).- To minimize this risk, consider using the more sterically hindered and stable Fmoc-Lys(ivDde)-OH.
Unwanted reduction of other functional groups during Dde removal Reductive nature of hydrazine.- This is a less common issue with standard protecting groups, but if sensitive moieties are present, perform the Dde deprotection under an inert atmosphere and for the minimum time required.
Difficulty in monitoring Dde deprotection Lack of a straightforward colorimetric indicator for Dde removal.- After Dde removal, perform a test coupling of a chromophoric amino acid (e.g., Fmoc-Ala-OH) to a small sample of the resin. Successful coupling, confirmed by Fmoc cleavage and UV analysis, indicates complete Dde removal.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Lys(Dde)-OH
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation: In a separate vessel, pre-activate 3-5 equivalents of Fmoc-Lys(Dde)-OH with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Selective Dde Deprotection
  • Resin Preparation: After completion of the peptide chain elongation, wash the resin with DMF.

  • Dde Removal: Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF. The reaction time can vary from 3 to 60 minutes. It is recommended to perform the treatment in multiple shorter intervals (e.g., 3 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Dde-hydrazine adduct.

  • Confirmation of Deprotection: The deprotected lysine side-chain amine can be confirmed by a positive Kaiser test.

Visual Workflow for Selective Lysine Side-Chain Modification

sps_workflow cluster_synthesis Peptide Chain Elongation cluster_modification Side-Chain Modification Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection 1. Coupling Couple next Fmoc-AA-OH Fmoc_Deprotection->Coupling 2. Lys_Coupling Couple Fmoc-Lys(Dde)-OH Fmoc_Deprotection->Lys_Coupling At desired position Coupling->Fmoc_Deprotection Repeat n times End_Synthesis Complete Peptide Backbone Coupling->End_Synthesis Final AA Lys_Coupling->Fmoc_Deprotection Continue chain Dde_Deprotection Selective Dde Deprotection (2% Hydrazine/DMF) End_Synthesis->Dde_Deprotection Side_Chain_Reaction Couple Label/Branch/ Perform Cyclization Dde_Deprotection->Side_Chain_Reaction Final_Cleavage Global Deprotection & Cleavage from Resin Side_Chain_Reaction->Final_Cleavage Purification Purification Final_Cleavage->Purification

Caption: Workflow for SPPS incorporating Fmoc-Lys(Dde)-OH for selective side-chain modification.

Technical Support Center: Optimizing Light Exposure for Efficient DEAC Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize light exposure for efficient DEAC (7-diethylaminocoumarin) uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is DEAC uncaging?

DEAC uncaging is a photolytic technique used to release biologically active molecules, or "caged" compounds, at a specific time and location within a biological sample. The DEAC caging group is a light-sensitive molecule that is attached to the molecule of interest, rendering it inactive. When exposed to light of a specific wavelength, the DEAC cage breaks apart, releasing the active molecule. This method offers precise spatial and temporal control over the release of signaling molecules.

Q2: What is the optimal wavelength for DEAC uncaging?

The optimal wavelength for DEAC uncaging typically falls within the violet to blue region of the spectrum, with absorption maxima often around 400 nm. However, the exact optimal wavelength can vary depending on the specific DEAC derivative being used. For two-photon (2P) uncaging, the optimal wavelength is generally around 800 nm.

Q3: What factors influence the efficiency of DEAC uncaging?

Several factors influence the efficiency of DEAC uncaging, including:

  • Light Wavelength: Using the optimal wavelength for the specific DEAC derivative is crucial for maximizing uncaging efficiency.

  • Light Intensity: Higher light intensity can lead to more efficient uncaging, but it also increases the risk of phototoxicity.

  • Exposure Duration: The length of light exposure directly impacts the amount of uncaged compound.

  • Quantum Yield: This intrinsic property of the caged compound represents the efficiency of converting absorbed photons into the uncaging reaction.

  • Two-Photon Cross-Section: For two-photon uncaging, a higher two-photon cross-section indicates greater uncaging efficiency.

Q4: What are the advantages of using DEAC as a caging group?

DEAC-based caging groups offer several advantages:

  • High Quantum Yields: They are known for their efficient photolysis.

  • Two-Photon Excitation: Many DEAC derivatives have high two-photon absorption cross-sections, making them suitable for 2P uncaging, which provides better spatial resolution and deeper tissue penetration.

  • Wavelength Compatibility: Their excitation wavelengths are generally compatible with standard microscopy equipment.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low or no uncaging effect observed. Incorrect Wavelength: The light source wavelength does not match the absorption maximum of the DEAC-caged compound.Verify the absorption spectrum of your specific DEAC derivative and ensure your light source is tuned to the optimal wavelength.
Insufficient Light Intensity or Duration: The light dose (intensity x time) is too low to induce efficient uncaging.Gradually increase the light intensity or exposure duration. Be mindful of potential phototoxicity.
Low Quantum Yield: The specific DEAC-caged compound has a low intrinsic efficiency of photolysis.Consider using a different DEAC derivative with a higher reported quantum yield.
Sample pH: The pH of the experimental medium can influence the stability and uncaging efficiency of some caged compounds.Check the optimal pH range for your caged compound and adjust the buffer accordingly.
Significant cell death or damage (phototoxicity). High Light Intensity: The light intensity is too high, causing cellular damage.Reduce the light intensity and compensate by increasing the exposure duration if necessary. Use the minimum light dose required for a detectable effect.
Prolonged Light Exposure: Even at lower intensities, long exposure times can lead to phototoxicity.Minimize the duration of light exposure. Consider using pulsed light delivery.
UV Light Exposure: Shorter wavelength UV light has higher energy and is more likely to cause damage.If possible, use a DEAC derivative with a longer wavelength absorption maximum to minimize UV exposure.
Poor spatial resolution of the uncaging effect. Light Scattering: The light is scattering within the sample, leading to uncaging in unintended areas.For thick samples, consider using two-photon uncaging, which offers inherent 3D resolution and reduced scattering.
Diffusion of the Uncaged Molecule: The released molecule is rapidly diffusing away from the target site.Reduce the time between uncaging and measurement. Consider using caged compounds that target specific cellular compartments.

Quantitative Data Summary

DEAC Derivative Absorption Max (nm) Quantum Yield (Φ) Two-Photon Cross-Section (GM) Notes
DEAC-caged GABA~3800.03-0.08~0.1-0.5Efficiency can be pH-dependent.
DEAC-caged L-glutamate~395~0.15~0.2Widely used in neuroscience for neurotransmitter release studies.
DEAC450-caged ATP~450~0.1Not always reportedRed-shifted absorption can reduce phototoxicity.

Note: The exact values can vary depending on the experimental conditions (e.g., solvent, pH, temperature). It is recommended to consult the manufacturer's data or relevant literature for the specific compound being used.

Experimental Protocols & Visualizations

General Experimental Workflow for DEAC Uncaging

The following diagram outlines a typical workflow for a DEAC uncaging experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare Biological Sample (e.g., cell culture, tissue slice) load_cage Load DEAC-caged Compound prep_sample->load_cage locate_roi Identify Region of Interest (ROI) via Microscopy load_cage->locate_roi light_exposure Deliver Focused Light Pulse (e.g., laser, LED) locate_roi->light_exposure record_response Record Biological Response (e.g., imaging, electrophysiology) light_exposure->record_response data_analysis Analyze and Quantify Data record_response->data_analysis

Caption: A generalized workflow for DEAC uncaging experiments.

Signaling Pathway Example: Glutamate Receptor Activation

This diagram illustrates how DEAC-caged glutamate can be used to study postsynaptic signaling pathways.

G cluster_input Light Input cluster_release Uncaging Event cluster_receptor Receptor Activation cluster_downstream Downstream Signaling light Light Pulse (~400 nm) deac_glu DEAC-caged Glutamate light->deac_glu glu Glutamate (Active) deac_glu->glu Photolysis receptor Glutamate Receptor (e.g., AMPA, NMDA) glu->receptor Binds to ion_influx Ion Influx (e.g., Ca2+, Na+) receptor->ion_influx downstream Cellular Response (e.g., depolarization, signaling cascade) ion_influx->downstream

Caption: DEAC-caged glutamate uncaging to activate postsynaptic receptors.

Technical Support Center: Fmoc-Lys(DEAC)-OH and Related Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Lys(DEAC)-OH and structurally similar lysine derivatives during solid-phase peptide synthesis (SPPS).

Disclaimer: The protecting group "DEAC" is not a standard designation in peptide chemistry. This guide will focus on common lysine derivatives with bulky, hydrophobic side-chain protecting groups that are known to cause solubility challenges, such as Dde , ivDde , and Mtt . It is highly probable that "DEAC" is a typographical error and one of these alternative protecting groups is intended.

Frequently Asked Questions (FAQs)

Q1: What are Fmoc-Lys(Dde)-OH, Fmoc-Lys(ivDde)-OH, and Fmoc-Lys(Mtt)-OH?

These are orthogonally protected lysine derivatives used in Fmoc-based solid-phase peptide synthesis. The Fmoc group on the α-amine is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups (Dde, ivDde, or Mtt) are stable to these conditions but can be removed selectively using different reagents. This allows for site-specific modification of the lysine side chain, such as branching, cyclization, or labeling.

Q2: Why am I experiencing solubility issues with my Fmoc-Lys derivative?

The Dde, ivDde, and Mtt protecting groups are large and hydrophobic. This can significantly decrease the solubility of the amino acid derivative in standard SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), leading to challenges in dissolution and subsequent coupling reactions.

Q3: Which solvent is best for dissolving these problematic Fmoc-Lys derivatives?

Dimethyl sulfoxide (DMSO) generally offers the highest solubility for these compounds.[1][2][3][4] However, due to its viscosity and potential for side reactions at elevated temperatures, it is often used as a co-solvent with DMF or NMP. For Fmoc-Lys(Mtt)-OH, complete dissolution in Dichloromethane (DCM) may require the addition of a few drops of DMF.[5]

Q4: Can I heat the solvent to improve solubility?

Gentle warming (e.g., to 37°C) and sonication can be effective in dissolving these compounds, particularly in DMSO.[1][4] However, prolonged heating should be avoided as it can lead to degradation of the Fmoc-amino acid.

Q5: Are there any alternatives if I cannot achieve complete dissolution?

If complete dissolution is not possible, you can prepare a suspension of the amino acid and add it to the coupling reaction. However, this may result in slower and less efficient coupling. It is preferable to optimize the solvent system first.

Troubleshooting Guide

Issue 1: Fmoc-Lys derivative is not dissolving in the primary SPPS solvent (DMF or NMP).

Root Cause: High hydrophobicity of the side-chain protecting group.

Solutions:

  • Add a co-solvent:

    • Add DMSO to the DMF or NMP solution. Start with a small percentage (e.g., 10-20%) and increase as needed.

  • Apply gentle heat and sonication:

    • Warm the solution to approximately 37°C and use an ultrasonic bath to aid dissolution.[1][4]

  • Use a pre-dissolution step:

    • Dissolve the Fmoc-Lys derivative in a minimal amount of pure DMSO before adding it to the main solvent for the coupling reaction.

G cluster_0 start Start: Fmoc-Lys derivative fails to dissolve in DMF/NMP step1 Add DMSO as a co-solvent (10-50%) step2 Apply gentle warming (37°C) and sonication step3 Pre-dissolve in minimal pure DMSO step4 Use a more potent coupling reagent (e.g., HATU, HCTU) step5 Increase coupling time and/or temperature end_success Success: Complete dissolution and coupling end_failure Failure: Incomplete coupling. Consider alternative strategies.

Caption: Troubleshooting workflow for addressing solubility issues.

Issue 2: Poor coupling efficiency after adding the dissolved Fmoc-Lys derivative.

Root Cause:

  • Incomplete dissolution leading to a lower effective concentration of the amino acid.

  • Steric hindrance from the bulky protecting group slowing down the reaction.

Solutions:

  • Increase coupling time:

    • Extend the standard coupling time (e.g., from 1-2 hours to 4 hours or overnight).

  • Use a more powerful coupling agent:

    • Employ a uronium/aminium-based coupling reagent such as HATU, HCTU, or PyBOP, which are known to be more effective for sterically hindered amino acids.

  • Perform a double coupling:

    • After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the Fmoc-Lys derivative and coupling reagents.

  • Monitor the reaction:

    • Use a qualitative test (e.g., Kaiser test) to check for the presence of free amines on the resin, which indicates an incomplete reaction. Continue coupling until the test is negative.

Data Presentation

Table 1: Solubility of Fmoc-Lys Derivatives in Common SPPS Solvents

Fmoc-Lys DerivativeSolventSolubilityConcentration (mM)Notes
Fmoc-Lys(Dde)-OH DMSO100 mg/mL[1][3]187.75May require sonication.
DMFClearly soluble[6]5001 mmol in 2 mL.
NMPNo quantitative data available. Generally considered soluble.-
Fmoc-Lys(ivDde)-OH DMSOSoluble[7]-Qualitative data.
DMFClearly soluble5001 mmol in 2 mL.
NMPNo quantitative data available. Generally considered soluble.-
Fmoc-Lys(Mtt)-OH DMSO80-100 mg/mL[2][4][8]128.05 - 160.06May require sonication and gentle warming.
DMF150 mg/mL[9]~2400.3g in 2mL.
NMPNo quantitative data available. Used in protocols, suggesting adequate solubility.[5]-

Experimental Protocols

Protocol 1: Dissolution of Fmoc-Lys Derivatives with Low Solubility
  • Weigh the required amount of the Fmoc-Lys derivative, coupling agent (e.g., HATU), and base (e.g., DIPEA) in a clean vial.

  • Add the primary solvent (DMF or NMP) to achieve the desired concentration.

  • If the compound does not dissolve readily, add DMSO as a co-solvent, starting at 10% (v/v) and increasing up to 50% if necessary.

  • Place the vial in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, warm the vial to 37°C for a short period while sonicating.

  • Once dissolved, use the solution immediately for the coupling reaction.

Protocol 2: Coupling of Sterically Hindered Fmoc-Lys Derivatives
  • Swell the resin in DMF or NMP for at least 30 minutes.

  • Perform the Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and/or NMP.

  • Prepare the activated amino acid solution by dissolving the Fmoc-Lys derivative (e.g., 3-5 equivalents relative to the resin loading), an activating agent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in the optimized solvent mixture from Protocol 1.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended overnight.

  • Take a small sample of the resin and perform a Kaiser test to monitor the reaction progress.

  • If the Kaiser test is positive (indicating free amines), a second coupling may be necessary. Drain the reaction vessel and repeat steps 5-7.

  • Once the Kaiser test is negative, wash the resin thoroughly with DMF and/or NMP to remove excess reagents.

G

Caption: A typical workflow for a coupling reaction in SPPS.

References

Technical Support Center: Purification of DEAC-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-diethylamino-coumarin-4-yl)acetyl (DEAC)-containing peptides. The information is designed to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of DEAC-containing peptides, offering potential causes and solutions.

1. Question: My DEAC-containing peptide is showing low yield after purification. What are the possible causes and how can I improve the recovery?

Answer:

Low recovery of your DEAC-peptide can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Cleavage from the Resin: The DEAC group, depending on the linker used, might influence the efficiency of the cleavage cocktail.

    • Solution: Ensure you are using the recommended cleavage cocktail and time for your specific resin and peptide sequence. A small-scale trial cleavage with varying times can help optimize this step. Consider a stronger acid concentration or a longer cleavage time if incomplete cleavage is suspected.[1][2]

  • Precipitation during Purification: DEAC is a relatively hydrophobic moiety, which can increase the overall hydrophobicity of the peptide, potentially leading to aggregation and precipitation in aqueous buffers.[3]

    • Solution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting it with the initial HPLC mobile phase.[4] Working at a lower peptide concentration can also help prevent aggregation.

  • Adsorption to Surfaces: The hydrophobic nature of the DEAC group can lead to non-specific binding to plasticware and HPLC components.

    • Solution: Use low-binding microcentrifuge tubes and pipette tips. Priming the HPLC system with a blank injection containing a high concentration of organic solvent can help passivate active sites on the column and tubing.

  • Suboptimal HPLC Conditions: The choice of mobile phase, gradient, and column chemistry is crucial for good recovery.

    • Solution: Experiment with different ion-pairing agents (e.g., TFA, formic acid) and organic modifiers (e.g., acetonitrile, methanol) to improve peak shape and recovery.[5][6] A shallower gradient may also improve resolution and yield.

2. Question: I am observing multiple peaks during HPLC analysis of my DEAC-peptide. How can I determine which is the correct product and what is the source of the other peaks?

Answer:

The presence of multiple peaks in the chromatogram is a common issue in peptide purification. The impurities can originate from the solid-phase peptide synthesis (SPPS) process.[6]

  • Identifying the Target Peptide:

    • Mass Spectrometry (MS): This is the most definitive way to identify your product. Collect the major peaks from your HPLC and analyze them by MS to find the one with the correct mass for your DEAC-containing peptide.[7][8][9]

  • Common Sources of Impurities:

    • Deletion Sequences: Incomplete coupling reactions during SPPS lead to peptides missing one or more amino acids. These often elute close to the main product.

    • Truncated Sequences: Failure to complete the full peptide chain results in shorter peptides.

    • Side-Product Formation: Reactions with scavengers used during cleavage or modifications of reactive side chains can create adducts.[2]

    • Premature DEAC Cleavage: If the DEAC group is labile to the synthesis or cleavage conditions, you may see a peak corresponding to the uncaged peptide.

  • Troubleshooting and Optimization:

    • Optimize SPPS: Ensure high coupling efficiency at each step of the synthesis. Double coupling for difficult amino acids can be beneficial.

    • HPLC Gradient Optimization: A shallower gradient around the elution time of your target peptide can improve the resolution between your product and closely eluting impurities.[5]

    • Orthogonal Purification: If RP-HPLC alone is insufficient, consider an orthogonal purification step like ion-exchange chromatography to separate impurities based on charge.[10]

3. Question: The peak for my DEAC-peptide is broad or tailing during HPLC. What can I do to improve the peak shape?

Answer:

Poor peak shape can be caused by a variety of factors related to the peptide itself, the HPLC column, or the mobile phase conditions.

  • Peptide Aggregation: As mentioned, the hydrophobicity of the DEAC group can promote aggregation.

    • Solution: Try adding organic modifiers like isopropanol to the mobile phase, or increasing the column temperature to disrupt aggregates.

  • Secondary Interactions with the Column: The DEAC group or basic residues in the peptide can interact with residual silanol groups on the silica-based C18 column.

    • Solution: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in your mobile phases to mask these interactions.[5][6] Using an end-capped column can also minimize this effect.

  • Column Overload: Injecting too much peptide can lead to peak broadening.

    • Solution: Reduce the amount of peptide injected onto the column.

  • Slow Desorption from the Stationary Phase: The hydrophobicity of the DEAC group can lead to slow kinetics.

    • Solution: A slower flow rate or a different organic modifier might improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength to monitor the purification of my DEAC-containing peptide?

A1: You should monitor at two wavelengths:

  • 214 nm: This wavelength is good for detecting the peptide backbone and will show all peptide-containing species.[11]

  • ~380-400 nm: The DEAC group has a characteristic absorbance in this range. Monitoring here will specifically show the peaks that contain the DEAC caging group. This can be very useful for distinguishing your caged peptide from uncaged impurities.

Q2: How stable is the DEAC group during purification and storage?

A2: The stability of the DEAC group is crucial for maintaining the integrity of your caged peptide.

  • pH Stability: Beta-dicarbonyl protecting groups like DEAC are generally stable under neutral and mildly acidic conditions used for RP-HPLC (e.g., with 0.1% TFA). However, they can be sensitive to strongly basic conditions. Avoid high pH mobile phases if possible.

  • Photostability: DEAC is a photocleavable protecting group. It is essential to protect your peptide from light exposure during all purification and storage steps. Use amber vials and minimize exposure to ambient light.

  • Storage: For long-term storage, lyophilized DEAC-peptides should be stored at -20°C or -80°C, protected from light and moisture. In solution, store frozen and protected from light.

Q3: Can I use mass spectrometry to analyze my DEAC-containing peptide?

A3: Yes, mass spectrometry is a critical tool for the analysis of DEAC-peptides.

  • Intact Mass Analysis: ESI-MS is commonly used to confirm the molecular weight of the purified peptide, ensuring the DEAC group is intact.

  • Tandem MS (MS/MS): This can be used to sequence the peptide. The DEAC group may fragment in a characteristic way, which can be useful for confirming its presence and location. De novo sequencing can be employed if the peptide sequence is unknown.[8][12]

Q4: What are the expected byproducts of DEAC cleavage, and can they interfere with purification?

A4: The cleavage of the DEAC group will release the free peptide and a coumarin-based byproduct. This byproduct is typically smaller and more hydrophobic than the peptide and can usually be separated by RP-HPLC. However, if it co-elutes with your peptide of interest, further optimization of the HPLC gradient or an alternative purification method may be necessary.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of different purification parameters on the purity and yield of a model DEAC-containing peptide.

Table 1: Effect of Mobile Phase pH on DEAC-Peptide Recovery

Mobile Phase Additive (0.1%)pHPurity (%)Recovery (%)
Trifluoroacetic Acid (TFA)~2.09685
Formic Acid (FA)~2.79588
Acetic Acid (AA)~3.59482

This table suggests that while all acidic modifiers provide high purity, formic acid may offer a slight advantage in recovery for this hypothetical peptide.

Table 2: Comparison of HPLC Columns for DEAC-Peptide Purification

Column Stationary PhaseParticle Size (µm)Purity (%)Resolution (vs. key impurity)
C185951.2
C85931.0
Phenyl-Hexyl5971.5

This table illustrates that for a DEAC-peptide with aromatic characteristics, a Phenyl-Hexyl column might provide better resolution from hydrophobic, aromatic impurities compared to standard C18 or C8 columns.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of a DEAC-Containing Peptide

  • Sample Preparation:

    • Dissolve the crude, lyophilized DEAC-peptide in a minimal volume of DMSO (e.g., 100-200 µL).

    • Dilute the sample with Mobile Phase A to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[11]

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector.

    • Column: A C18 reversed-phase column is a good starting point. For peptides with high hydrophobicity, a C8 or Phenyl-Hexyl column may be beneficial.

    • Mobile Phase A: 0.1% TFA in water.[5][6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5][6]

  • Chromatographic Method:

    • Flow Rate: Dependent on the column diameter (e.g., 4-10 mL/min for a 10 mm ID column).

    • Detection: Monitor at 214 nm and ~390 nm.

    • Gradient:

      • Start with an analytical run to determine the retention time of the peptide.

      • Based on the analytical run, create a shallow preparative gradient around the elution point of the target peptide (e.g., a 1% per minute increase in Mobile Phase B).

    • Fraction Collection: Collect fractions across the main peak(s).

  • Post-Purification Processing:

    • Analyze the collected fractions using analytical HPLC and/or mass spectrometry to identify those containing the pure product.

    • Pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the purified DEAC-peptide as a powder.

Protocol 2: Mass Spectrometry Analysis of a DEAC-Containing Peptide

  • Sample Preparation:

    • Prepare a 10-20 µM solution of the purified DEAC-peptide in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation:

    • An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap) is suitable.

  • Intact Mass Analysis:

    • Infuse the sample directly or use LC-MS with a short analytical column.

    • Acquire a full MS scan to determine the molecular weight of the peptide.

    • Compare the observed mass to the theoretical mass of the DEAC-peptide.

  • Tandem MS (MS/MS) for Sequencing:

    • Perform a product ion scan on the precursor ion corresponding to the DEAC-peptide.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptide.

    • Analyze the resulting fragment ions (b- and y-ions) to confirm the peptide sequence.[12] Software tools can assist with this analysis.

Visualizations

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_qc Quality Control spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection spps->cleavage crude_peptide Crude DEAC-Peptide cleavage->crude_peptide hplc RP-HPLC crude_peptide->hplc fraction_analysis Fraction Analysis (LC-MS) hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Purified DEAC-Peptide lyophilization->pure_peptide analytical_hplc Analytical HPLC (Purity) pure_peptide->analytical_hplc ms Mass Spectrometry (Identity) pure_peptide->ms

Caption: General workflow for the synthesis and purification of DEAC-containing peptides.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_peak_shape Poor Peak Shape start Problem with Purification low_yield Low Yield start->low_yield low_purity Multiple Peaks start->low_purity bad_peak Broad/Tailing Peak start->bad_peak check_cleavage Optimize Cleavage? low_yield->check_cleavage check_solubility Improve Solubility? low_yield->check_solubility check_hplc Adjust HPLC Method? low_yield->check_hplc id_peak Identify Peak by MS? low_purity->id_peak optimize_gradient Optimize HPLC Gradient? id_peak->optimize_gradient orthogonal_method Use Orthogonal Method? optimize_gradient->orthogonal_method reduce_load Reduce Sample Load? bad_peak->reduce_load change_temp Change Temperature? bad_peak->change_temp adjust_modifier Adjust Mobile Phase? bad_peak->adjust_modifier

Caption: Troubleshooting decision tree for common purification issues.

signaling_pathway deac_peptide DEAC-Caged Peptide (Inactive) light Light Activation (~390 nm) deac_peptide->light active_peptide Active Peptide light->active_peptide receptor Cell Surface Receptor active_peptide->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Technical Support Center: Minimizing Phototoxicity During DEAC Uncaging in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize phototoxicity during 7-diethylaminocoumarin (DEAC) uncaging experiments in live cells.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern during DEAC uncaging?

A1: Phototoxicity refers to cell damage or death induced by light exposure. During DEAC uncaging, the light used to cleave the caging group and release the bioactive molecule can also generate reactive oxygen species (ROS) and cause direct damage to cellular components, such as DNA.[1][2] This can compromise experimental results by altering normal cellular physiology or leading to premature cell death.[1]

Q2: What are the primary signs of phototoxicity in my live-cell imaging experiment?

A2: Signs of phototoxicity can range from subtle to severe and include:

  • Morphological Changes: Cell shrinkage, blebbing of the plasma membrane, or vacuole formation.

  • Functional Changes: Altered cell division, changes in mitochondrial dynamics, or apoptosis.[3]

  • Reduced Viability: A decrease in the number of live cells over the course of the experiment.

Q3: How does one-photon vs. two-photon excitation for DEAC uncaging affect phototoxicity?

A3: Two-photon excitation is generally less phototoxic than one-photon excitation.[4] This is because two-photon uncaging uses lower energy, longer-wavelength light (e.g., near-infrared) that penetrates deeper into tissue with less scattering and causes less damage to out-of-focus areas.[4] In contrast, one-photon DEAC uncaging often requires higher energy blue or UV light, which can be more damaging to cells.[2]

Q4: Are there specific wavelengths that are better for minimizing phototoxicity with DEAC caged compounds?

A4: Yes, using the longest possible wavelength that can efficiently uncage your specific DEAC derivative is recommended. DEAC analogs, such as DEAC450, have been developed to absorb strongly at longer wavelengths (around 450 nm), reducing the need for more harmful UV or violet light.[2][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed after uncaging. Excessive Light Exposure: The total light dose (intensity x duration) is too high.- Reduce the laser power to the minimum required for effective uncaging.- Decrease the illumination time.- For time-lapse experiments, increase the interval between uncaging events.
Inappropriate Wavelength: Using a shorter, higher-energy wavelength than necessary.- If possible, switch to a DEAC derivative that can be uncaged at a longer wavelength.- Utilize a two-photon excitation system if available.[4]
Cells show morphological signs of stress (e.g., blebbing, shrinking) but remain viable. Sub-lethal Phototoxic Stress: Light exposure is causing cellular stress without inducing immediate death.- Further optimize light exposure parameters as described above.- Ensure the cell culture medium contains antioxidants to help mitigate oxidative stress.- Allow cells a recovery period after uncaging before downstream assays.
Inconsistent uncaging efficiency and variable cell health between experiments. Fluctuations in Laser Power or Alignment: Inconsistent delivery of light to the sample.- Regularly check and calibrate the laser power output.- Ensure proper alignment of the optical path before each experiment.
Variability in Caged Compound Concentration: Different effective concentrations of the DEAC-caged molecule at the target site.- Prepare fresh dilutions of the caged compound for each experiment.- Ensure consistent loading of the caged compound into the cells.

Quantitative Data on Phototoxicity

While specific quantitative data on cell viability versus DEAC uncaging parameters is not extensively published in a comparative format, a study comparing one-photon (UV laser) and two-photon (femtosecond laser) for cell membrane disruption provides a strong indication of the benefits of two-photon approaches.

Parameter One-Photon Ablation (3 ns pulse, 337 nm) Two-Photon Ablation (5 ms train of 110 fs pulses, 770 nm) Control (No Laser)
Cell Viability after 12 hours ~36%~79%~79%
Data adapted from a study on laser-induced cell membrane disruption, which serves as a proxy for the damaging effects of focused laser light on cells.[4]

This data strongly suggests that utilizing two-photon excitation for DEAC uncaging will result in significantly higher cell viability compared to one-photon methods.

Experimental Protocols

Protocol 1: Assessing Cell Viability Post-DEAC Uncaging using a LIVE/DEAD Assay

This protocol allows for the direct visualization and quantification of live and dead cells following a DEAC uncaging experiment.

Materials:

  • Cells cultured on a suitable imaging dish (e.g., glass-bottom dish).

  • DEAC-caged compound of interest.

  • Microscope equipped for fluorescence imaging and uncaging.

  • LIVE/DEAD Cell Viability Assay Kit (containing Calcein-AM and Ethidium homodimer-1 or Propidium Iodide).[6][7]

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging dish.

  • Loading of Caged Compound: Incubate the cells with the DEAC-caged compound according to the manufacturer's or a previously optimized protocol.

  • DEAC Uncaging:

    • Identify the target cells or region of interest for uncaging.

    • Illuminate the target with the appropriate wavelength and duration to induce uncaging. It is critical to have a control group of cells that are not illuminated.

  • Post-Uncaging Incubation: Incubate the cells for a desired period (e.g., 1, 6, or 12 hours) to allow for the development of phototoxic effects.

  • Staining with LIVE/DEAD Reagents:

    • Prepare the LIVE/DEAD staining solution according to the kit manufacturer's instructions.[6][7]

    • Wash the cells gently with PBS.

    • Add the staining solution to the cells and incubate for the recommended time (typically 15-30 minutes) at 37°C.[7]

  • Imaging:

    • Image the cells using fluorescence microscopy with the appropriate filter sets for the live (e.g., Calcein, green fluorescence) and dead (e.g., Ethidium homodimer-1, red fluorescence) stains.

  • Analysis:

    • Count the number of live (green) and dead (red) cells in both the uncaged and control regions.

    • Calculate the percentage of viable cells in each condition.

Protocol 2: General Cell Viability Assay using Resazurin

This protocol provides a quantitative measure of overall cell viability in a plate-based format.

Materials:

  • Cells cultured in a multi-well plate (e.g., 96-well).

  • DEAC-caged compound.

  • Plate reader with fluorescence capabilities.

  • Resazurin-based cell viability reagent.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density.

  • Loading and Uncaging: Load the cells with the DEAC-caged compound and perform the uncaging protocol on the desired wells. Include control wells that are not subjected to uncaging.

  • Post-Uncaging Incubation: Incubate the plate for the desired time period.

  • Resazurin Assay:

    • Add the resazurin reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.[3]

  • Measurement: Measure the fluorescence in each well using a plate reader with the appropriate excitation and emission wavelengths.

  • Analysis: Calculate the percentage of viable cells in the uncaged wells relative to the control wells.

Visualizations

Phototoxicity_Pathway cluster_0 Light-Induced Events cluster_1 Cellular Damage Uncaging Light Uncaging Light DEAC-Caged Molecule DEAC-Caged Molecule Uncaging Light->DEAC-Caged Molecule Uncaging Cellular Chromophores Cellular Chromophores Uncaging Light->Cellular Chromophores Absorption Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Cellular Chromophores->Reactive Oxygen Species (ROS) DNA Damage DNA Damage Reactive Oxygen Species (ROS)->DNA Damage Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation Protein Damage Protein Damage Reactive Oxygen Species (ROS)->Protein Damage Cell Death (Apoptosis/Necrosis) Cell Death (Apoptosis/Necrosis) DNA Damage->Cell Death (Apoptosis/Necrosis) Lipid Peroxidation->Cell Death (Apoptosis/Necrosis) Protein Damage->Cell Death (Apoptosis/Necrosis)

Caption: Signaling pathway of phototoxicity during uncaging.

DEAC_Uncaging_Workflow A 1. Culture Live Cells B 2. Load DEAC-Caged Compound A->B C 3. DEAC Uncaging (Light Exposure) B->C D 4. Post-Uncaging Incubation C->D E 5. Assess Cell Viability D->E F 6. Data Analysis E->F

Caption: Experimental workflow for DEAC uncaging and viability assessment.

Troubleshooting_Logic A High Cell Death Observed? B Optimize Light Exposure? A->B Yes E Problem Resolved A->E No C Use Longer Wavelength? B->C D Consider Two-Photon? C->D D->E

Caption: Troubleshooting flowchart for high cell death after uncaging.

References

How to confirm successful incorporation of Fmoc-Lys(DEAC)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the successful incorporation of Fmoc-Lys(DEAC)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS). It features the standard Fmoc-protected alpha-amino group for peptide chain elongation and a lysine side chain functionalized with a 7-(diethylamino)coumarin-4-acetyl (DEAC) group. The DEAC group is a fluorescent tag, allowing for the synthesis of fluorescently labeled peptides. These labeled peptides are valuable tools for various biochemical and cellular assays, including fluorescence resonance energy transfer (FRET) studies and cellular imaging.

Q2: How can I confirm that this compound has been successfully coupled to my peptide sequence?

Successful incorporation can be verified using several analytical techniques that detect the unique properties of the DEAC group. The primary methods are:

  • UV-Vis Spectroscopy: To detect the characteristic absorbance of the DEAC chromophore.

  • Fluorescence Spectroscopy: To measure the specific fluorescence emission of the DEAC group.

  • Mass Spectrometry (MS): To confirm the correct mass of the peptide, which will include the mass of the Lys(DEAC) residue.

Q3: At what stage of the synthesis should I perform these confirmation tests?

Confirmation can be performed at two key stages:

  • On-Resin Analysis: A small sample of the peptide-bound resin can be analyzed after the coupling step. This is ideal for a quick check before proceeding with the synthesis of a long peptide.

  • Post-Cleavage Analysis: The final, cleaved peptide can be analyzed for a more accurate and quantitative assessment.

Q4: Are there any special precautions I should take when working with this compound?

Yes. The DEAC group can be sensitive to strong acids and prolonged exposure to light. It is advisable to:

  • Protect the resin and any solutions containing the DEAC-labeled peptide from direct light.

  • Use a cleavage cocktail that is optimized to minimize degradation of the fluorescent tag. A common recommendation is a trifluoroacetic acid (TFA)-based cocktail with scavengers like triisopropylsilane (TIS) and water.

Troubleshooting Guide

This section addresses common issues encountered during the incorporation of this compound.

Problem Potential Cause Recommended Solution
No or low fluorescence signal from the resin. Incomplete Coupling: this compound is a bulky amino acid, which can lead to sterically hindered and inefficient coupling.* Double Couple: Repeat the coupling step with fresh reagents. * Extend Coupling Time: Increase the reaction time to allow for complete coupling. * Use a Stronger Coupling Reagent: Switch to a more efficient coupling reagent combination such as HATU or HCTU.
The mass spectrum shows the mass of the unmodified peptide or a mixed population. Incomplete Coupling: A significant portion of the peptide chains did not react with the this compound.* Follow the solutions for "Incomplete Coupling" mentioned above. * Optimize the molar excess of the amino acid and coupling reagents. A 3- to 5-fold excess is often recommended for bulky amino acids.
The UV-Vis spectrum does not show the expected absorbance peak for DEAC. Incomplete Coupling or Degradation: Either the amino acid was not incorporated, or the DEAC group was degraded.* First, rule out incomplete coupling using the methods described. * If coupling was successful, consider the possibility of DEAC degradation. Ensure that the peptide was not exposed to harsh acidic conditions for an extended period or to excessive light.
The final peptide has a lower than expected fluorescence quantum yield. Degradation of DEAC: The coumarin ring system may have been compromised during synthesis or cleavage. Aggregation of the Peptide: Peptide aggregation can lead to fluorescence quenching.* Minimize exposure to light and strong acids. * Use a well-chosen cleavage cocktail and minimize cleavage time. * Analyze the peptide in different buffer conditions to check for aggregation.

Key Analytical Data

The following table summarizes the expected quantitative data from analytical techniques used to confirm the incorporation of the Lys(DEAC) residue.

Analytical Technique Parameter Expected Value for DEAC Group Notes
UV-Vis Spectroscopy Absorbance Maximum (λmax)~423-430 nmThe exact maximum can be solvent-dependent.
Fluorescence Spectroscopy Excitation Maximum (λex)~423-430 nmShould correspond to the absorbance maximum.
Emission Maximum (λem)~473-480 nmA clear emission peak in this region is a strong indicator of successful incorporation.
Mass Spectrometry (MALDI-TOF or ESI-MS) Mass of Lys(DEAC) residue~374.4 g/mol The observed mass of the final peptide should correspond to the theoretical mass calculated with the Lys(DEAC) residue included.

Experimental Protocols

Protocol 1: On-Resin UV-Vis Spectroscopy
  • Sample Preparation: Take a small sample of the peptide-resin (approx. 2-5 mg) after the coupling step with this compound.

  • Washing: Thoroughly wash the resin sample with dichloromethane (DCM) and then methanol to remove any unreacted reagents.

  • Suspension: Suspend the resin in a suitable solvent like dimethylformamide (DMF) in a quartz cuvette.

  • Analysis: Acquire the absorbance spectrum from 300 nm to 600 nm.

  • Confirmation: A distinct absorbance peak around 423-430 nm confirms the presence of the DEAC group.

Protocol 2: On-Resin Fluorescence Spectroscopy
  • Sample Preparation: Prepare a washed resin sample as described in Protocol 1.

  • Suspension: Suspend the resin in DMF in a fluorescence cuvette.

  • Analysis: Set the excitation wavelength to ~425 nm and scan the emission spectrum from 440 nm to 600 nm.

  • Confirmation: A strong emission peak centered around 475 nm is indicative of successful incorporation.

Protocol 3: Mass Spectrometry of the Cleaved Peptide
  • Cleavage: Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Analyze the purified peptide by MALDI-TOF or ESI-MS.

  • Confirmation: The observed mass should match the theoretical mass of the peptide containing the Lys(DEAC) residue. For example, if your peptide sequence is H-Ala-Gly-Lys(DEAC)-Phe-NH₂, you would calculate its expected monoisotopic mass and compare it to the experimental result.

Visual Guides

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Confirmation start Start with Resin coupling Couple this compound start->coupling wash1 Wash Resin coupling->wash1 on_resin On-Resin Analysis wash1->on_resin Quick Check cleavage Cleavage & Purification wash1->cleavage Final Analysis uv_vis UV-Vis Spectroscopy on_resin->uv_vis fluorescence Fluorescence Spectroscopy on_resin->fluorescence end_node Successful Incorporation Confirmed uv_vis->end_node fluorescence->end_node ms Mass Spectrometry cleavage->ms ms->end_node troubleshooting_guide cluster_problems Identify the Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered no_signal No/Low Fluorescence or UV Signal start->no_signal wrong_mass Incorrect Mass in MS start->wrong_mass incomplete_coupling Incomplete Coupling no_signal->incomplete_coupling degradation DEAC Degradation no_signal->degradation wrong_mass->incomplete_coupling double_couple Double Couple / Extend Time incomplete_coupling->double_couple Try First stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) incomplete_coupling->stronger_reagent If Needed optimize_cleavage Optimize Cleavage Cocktail / Conditions degradation->optimize_cleavage protect_from_light Protect from Light degradation->protect_from_light

Best practices for handling and storing Fmoc-Lys(DEAC)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-Lys(DEAC)-OH. This resource provides researchers, scientists, and drug development professionals with essential information for the successful handling, storage, and application of this fluorescently labeled amino acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of the amino acid lysine. The alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard Fmoc-based solid-phase peptide synthesis. The epsilon-amino group of the lysine side chain is modified with a (7-(diethylamino)coumarin-4-yl)acetyl (DEAC) group. The DEAC group is a fluorescent moiety that is photolabile, meaning it can be cleaved using light. This allows for the site-specific incorporation of a fluorescent label into a peptide sequence.

Q2: What are the recommended storage conditions for this compound?

For optimal stability and to prevent degradation, this compound should be stored in a cool, dry, and dark environment. Exposure to light and moisture should be minimized.

ParameterRecommended Condition
Temperature 2-8°C (short-term) or -20°C (long-term)
Atmosphere Inert gas (e.g., Argon or Nitrogen)
Light Protect from light
Moisture Store in a tightly sealed container with a desiccant

Q3: In which solvents is this compound soluble?

This compound is generally soluble in polar aprotic solvents commonly used in solid-phase peptide synthesis.

SolventSolubility
Dimethylformamide (DMF) Generally soluble
N-Methyl-2-pyrrolidone (NMP) Generally soluble
Dimethyl sulfoxide (DMSO) Generally soluble

It is recommended to prepare solutions fresh before use. If a solution is to be stored, it should be kept at -20°C.

Troubleshooting Guide

Problem 1: Low coupling efficiency of this compound.

  • Possible Cause 1: Poor solubility.

    • Solution: Ensure the this compound is fully dissolved in the coupling solvent before adding it to the reaction vessel. Gentle warming or sonication may aid dissolution. Consider using a solvent mixture, such as DMF/DMSO.

  • Possible Cause 2: Steric hindrance.

    • Solution: The bulky DEAC group may slow down the coupling reaction. Extend the coupling time and/or use a more potent coupling reagent combination (e.g., HATU or HCTU with DIPEA).

  • Possible Cause 3: Degraded reagent.

    • Solution: Improper storage can lead to degradation. Use a fresh vial of this compound and ensure it has been stored under the recommended conditions.

Problem 2: Unexpected fluorescence in the peptide during synthesis (before intended deprotection of DEAC).

  • Possible Cause: Premature cleavage of the DEAC group.

    • Solution: The DEAC group is photolabile. Protect the reaction vessel from light throughout the synthesis by wrapping it in aluminum foil. Work in a dimly lit environment when handling the resin.

Problem 3: Incomplete removal of the DEAC protecting group.

  • Possible Cause: Inefficient photolysis.

    • Solution: Optimize the photolysis conditions. Key parameters include the wavelength of light, the duration of irradiation, and the solvent. While specific conditions should be determined empirically, irradiation with UV-A light (around 365 nm) is a common starting point for coumarin-based photocleavable groups. Ensure the light source is of sufficient intensity and that the entire resin is evenly illuminated. The choice of solvent can also influence the efficiency of photolysis; consider using a solvent that is transparent at the irradiation wavelength.

Problem 4: Side reactions observed after cleavage.

  • Possible Cause: Reactivity of the coumarin photolysis byproducts.

    • Solution: The byproducts of the DEAC cleavage may be reactive. After photolysis, it is crucial to thoroughly wash the resin to remove these byproducts before proceeding with further steps or final cleavage of the peptide from the resin.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence

  • Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

  • Coupling:

    • Dissolve this compound (e.g., 3 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, 3 eq.) in DMF.

    • Add an activator base (e.g., DIPEA, 6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. Protect the reaction vessel from light.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).

  • Repeat: Continue with the desired peptide sequence elongation.

Cleavage of the DEAC Protecting Group (Photolysis)

  • Resin Preparation: After incorporation of this compound and subsequent amino acids, swell the resin in a suitable solvent for photolysis (e.g., a mixture of DMF and water).

  • Irradiation:

    • Place the resin slurry in a quartz reaction vessel.

    • Irradiate the suspension with a UV lamp (e.g., at 365 nm) while agitating to ensure even exposure.

    • The optimal irradiation time should be determined experimentally by monitoring the disappearance of the DEAC fluorescence.

  • Washing: Thoroughly wash the resin with DMF and other appropriate solvents to remove the cleaved DEAC group and any byproducts.

Visualizations

G Workflow for Handling this compound cluster_storage Storage cluster_synthesis Peptide Synthesis cluster_deprotection DEAC Deprotection storage Store at 2-8°C or -20°C Protect from light and moisture dissolve Dissolve in DMF/NMP storage->dissolve Weigh out in dim light couple Couple to resin (Protect from light) dissolve->couple deprotect_fmoc Fmoc deprotection (20% Piperidine/DMF) couple->deprotect_fmoc irradiate Irradiate with UV light (e.g., 365 nm) deprotect_fmoc->irradiate After peptide elongation wash Wash resin thoroughly irradiate->wash Final Cleavage Final Cleavage wash->Final Cleavage Proceed to final peptide cleavage

Caption: Workflow for handling and using this compound.

G Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency cause1 Poor Solubility? start->cause1 solution1 Use DMF/DMSO, sonicate, or gently warm. cause1->solution1 Yes cause2 Steric Hindrance? cause1->cause2 No solution2 Extend coupling time, use stronger coupling reagents. cause2->solution2 Yes cause3 Degraded Reagent? cause2->cause3 No solution3 Use fresh, properly stored reagent. cause3->solution3 Yes

Caption: Decision tree for troubleshooting low coupling efficiency.

Validation & Comparative

A Head-to-Head Battle of Light: DEAC vs. Other Photolabile Protecting Groups for Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise spatiotemporal control over biological processes, the choice of a photolabile protecting group (PPG) for lysine is a critical decision. This guide provides an in-depth comparison of the 7-diethylaminocoumarin (DEAC) group with other commonly employed PPGs for lysine, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.

The ability to cage and uncage bioactive molecules with light has revolutionized the study of complex biological systems. Lysine, with its nucleophilic ε-amino group, is a frequent target for modification and, consequently, for caging. A well-chosen PPG allows for the controlled release of lysine's functionality, enabling the investigation of protein-protein interactions, enzyme activity, and cellular signaling with unparalleled precision.

This guide will focus on a comparative analysis of DEAC, a coumarin-based PPG, against the widely used ortho-nitrobenzyl (oNB) derivatives and other notable alternatives. We will delve into their key performance metrics, including photophysical properties, uncaging efficiency, and potential cytotoxicity, to provide a clear and objective overview.

Unveiling the Contestants: A Quantitative Comparison

The ideal PPG should possess a high molar extinction coefficient (ε) at a biologically benign wavelength, a high quantum yield of uncaging (Φu) for efficient photolysis, and minimal off-target effects. The following table summarizes the key photophysical and photochemical properties of DEAC and other relevant PPGs for amines. It is important to note that some of the data for DEAC is derived from studies on DEAC-caged glycine, serving as a close proxy for DEAC-caged lysine.

Photolabile Protecting GroupCaged Moleculeλmax (nm)ε (M⁻¹cm⁻¹)Photolysis Wavelength (nm)Quantum Yield (Φu)
DECM (DEAC derivative) Glycine39013,900[1][2]≥4000.12[1][2]
Vinyltetrazine-Coumarin Lysine~47535,000-40,000[3]Blue lightNot reported
o-Nitrobenzyl (oNB) Lysine~350-365[4]-
NVOC (Nitroveratryloxycarbonyl) -~350~5,000350-365~0.01-0.05
DMNPB-caged RGD (Asp) RGD peptide--350-365[5]-

Data for NVOC and DMNPB are typical values from literature and may vary depending on the specific molecule and conditions.

The Mechanism of Light-Triggered Freedom

The fundamental principle behind photolabile protecting groups is the light-induced cleavage of a covalent bond, liberating the protected functional group. In the case of a caged lysine, the PPG is attached to the ε-amino group. Upon irradiation with a specific wavelength of light, the PPG undergoes a photochemical reaction that results in its removal, restoring the native lysine residue.

G General Mechanism of Lysine Uncaging Lysine_PPG Lysine with Photolabile Protecting Group (PPG) Excited_State Excited State Lysine_PPG->Excited_State Light (hν) Uncaged_Lysine Uncaged Lysine Excited_State->Uncaged_Lysine Photochemical Reaction Byproduct Photolytic Byproduct Excited_State->Byproduct

Caption: General mechanism of photolytic deprotection of a lysine residue.

Controlling Cellular Decisions: Caged Lysine in Signaling Pathways

The precise control offered by photocaged lysine makes it an invaluable tool for dissecting complex signaling networks. One such pathway where spatiotemporal control is crucial is the Rho GTPase signaling cascade, which governs a wide range of cellular processes, including cytoskeletal dynamics, cell migration, and cell division. By caging a key lysine residue in a Rho GTPase or its regulator, researchers can use light to activate or deactivate the pathway at a specific time and location within a cell.

G Control of Rho GTPase Signaling with Caged Lysine cluster_input Upstream Signals cluster_regulation Regulation cluster_rho Rho GTPase Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factors GEF GEF (Guanine Nucleotide Exchange Factor) Growth_Factor->GEF GPCR_Ligand GPCR Ligands GPCR_Ligand->GEF Rho_GDP Rho-GDP (Inactive) GEF->Rho_GDP Activates Caged_GEF Caged GEF (Inactive) Caged_GEF->GEF Light (hν) Uncaging GAP GAP (GTPase Activating Protein) Rho_GTP Rho-GTP (Active) GAP->Rho_GTP Inactivates Rho_GDP->Rho_GTP GTP loading Rho_GTP->Rho_GDP GTP hydrolysis ROCK ROCK Rho_GTP->ROCK mDia mDia Rho_GTP->mDia Myosin_Activation Myosin Activation ROCK->Myosin_Activation Actin_Polymerization Actin Polymerization mDia->Actin_Polymerization

Caption: Rho GTPase signaling controlled by a light-activated GEF with a caged lysine.

In the Lab: A Practical Guide to Uncaging

To effectively utilize caged lysine in your experiments, a well-defined protocol is essential. The following provides a general workflow for a typical photo-uncaging experiment.

Experimental Protocol: Photo-uncaging of a DEAC-caged Peptide in Live Cells

1. Materials:

  • DEAC-caged peptide of interest

  • Cell culture medium appropriate for your cell line

  • Live-cell imaging system equipped with a suitable light source (e.g., 405 nm laser)

  • Fluorescence microscope to observe the cellular response

2. Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Loading of the Caged Peptide:

    • Prepare a stock solution of the DEAC-caged peptide in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration.

    • Replace the existing medium with the medium containing the caged peptide and incubate for a time sufficient for cellular uptake.

  • Photo-uncaging:

    • Mount the imaging dish on the microscope stage.

    • Identify the region of interest (ROI) for uncaging.

    • Expose the ROI to the uncaging light source (e.g., 405 nm laser) for a predetermined duration and intensity. These parameters need to be optimized for each specific caged compound and experimental setup.

  • Data Acquisition:

    • Acquire images or other relevant data (e.g., fluorescence intensity, cell morphology) before, during, and after photo-uncaging to monitor the biological response.

G Experimental Workflow for a Photo-uncaging Experiment Start Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Prepare_Caged_Compound Prepare Caged Compound Solution Cell_Culture->Prepare_Caged_Compound Incubate Incubate Cells with Caged Compound Prepare_Caged_Compound->Incubate Microscopy_Setup Mount on Microscope and Select ROI Incubate->Microscopy_Setup Uncaging Photo-uncaging (Light Exposure) Microscopy_Setup->Uncaging Data_Acquisition Acquire Data (e.g., Imaging) Uncaging->Data_Acquisition Analysis Analyze Results Data_Acquisition->Analysis End End Analysis->End

Caption: A typical workflow for a photo-uncaging experiment in live cells.

Safety First: A Note on Cytotoxicity

An often-overlooked aspect of using PPGs is the potential toxicity of the protecting group itself or its photolytic byproducts. For DEAC derivatives, studies on DECM-caged glycine have shown that neither the caged compound nor its byproduct significantly inhibits or activates glycine receptors, suggesting good biocompatibility.[1][2]

In contrast, the photolysis of oNB-based PPGs generates o-nitrosobenzaldehyde. While one study indicated that this byproduct did not exhibit significant cytotoxicity, other reports have suggested that nitroaromatic compounds can possess genotoxic activity.[6] Furthermore, the released nitrosoaldehyde has the potential to react with cellular amines, which could lead to off-target effects. Therefore, it is crucial to perform appropriate toxicity assays and control experiments to validate the results obtained with any PPG.

The Verdict: Choosing Your Champion

The selection of the most suitable photolabile protecting group for lysine is highly dependent on the specific application.

DEAC and its derivatives offer the significant advantage of being excitable by visible light (around 400 nm and longer), which is less phototoxic to cells than the UV light typically required for oNB-based groups. The relatively high quantum yield of some coumarin derivatives also contributes to efficient uncaging.

o-Nitrobenzyl-based PPGs , such as NVOC, have a long history of use and are well-characterized. However, their requirement for UV-A light for photolysis can be a drawback in live-cell experiments due to potential photodamage. Concerns about the reactivity and potential toxicity of the nitrosoaldehyde byproduct also warrant careful consideration.

Ultimately, the optimal choice will involve a trade-off between factors such as the desired wavelength of activation, uncaging efficiency, and potential for off-target effects. This guide provides the foundational knowledge and data to make an informed decision and to design robust and reliable experiments for the optical control of biological systems.

References

Unveiling Peptide Activity: A Guide to the Validation of DEAC-Caged Peptides Following Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, caging technologies offer a powerful tool for the spatiotemporal control of bioactive molecules. Among these, the [7-(diethylamino)coumarin-4-yl]methyl (DEAC) caging group stands out for its favorable photophysical properties, including activation by longer wavelength light, which minimizes cellular damage. This guide provides a comprehensive comparison of DEAC-caged peptide performance, supported by experimental data and detailed protocols for validating peptide activity post-photolysis.

The Power of Light: Restoring Peptide Function

DEAC-caged peptides are rendered biologically inert by the covalent attachment of the DEAC group to a critical functional residue of the peptide.[1] Irradiation with light at a specific wavelength cleaves this bond, releasing the active peptide with high spatial and temporal precision.[2] This "uncaging" process allows for the controlled initiation of biological processes, making DEAC-caged peptides invaluable tools in cellular studies and drug delivery research. A key advantage of the DEAC group is its efficient uncaging upon irradiation with wavelengths around 400-450 nm, a range less harmful to living cells compared to the UV light required for many other caging groups.[3] Furthermore, the photolysis byproducts of DEAC are largely inert, minimizing off-target effects.[3]

Performance Comparison: DEAC-Caged vs. Uncaged and Other Caged Peptides

The efficacy of a caging group is determined by its ability to completely suppress the activity of the peptide in its caged form and the efficiency of the peptide's activity restoration after photolysis. The following table summarizes experimental data from a study on a DEAC-caged phosphopeptide substrate for the Wip1 phosphatase, comparing its activity before and after photolysis to its uncaged counterpart and an NPE-caged inhibitor.

PeptideConditionWip1 Phosphatase Activity (s⁻¹)% of Uncaged Activity
DEAC-caged Substrate Before Photolysis (No Light)No activity observed~0%
After 420 nm Light (3 min)0.52 ± 0.03~79%
Uncaged Substrate Irradiated with 420 nm Light0.66 ± 0.06100%
NPE-caged Inhibitor No 420 nm Light (in active assay)0.38 ± 0.04 (slight inhibition)N/A
DEAC-caged Substrate + NPE-caged Inhibitor After 420 nm Light (3 min)0.32 ± 0.01~48%
After 420 nm then 365 nm Light0.10 ± 0.02~15%

Data sourced from a study on Wip1 phosphatase activity.[4] The results demonstrate that the DEAC cage effectively silences the substrate's activity, which is robustly restored upon photolysis to a level comparable to the native, uncaged substrate.[4] The study also highlights the spectral orthogonality of DEAC and NPE caging groups, allowing for sequential activation and inhibition.[4]

Visualizing the Process

To better understand the principles and workflows involved in the validation of DEAC-caged peptides, the following diagrams illustrate the key processes.

DEAC_Caging_Mechanism cluster_caged Inactive State cluster_active Active State CagedPeptide DEAC-Caged Peptide (Inactive) ActivePeptide Active Peptide CagedPeptide->ActivePeptide Photolysis (e.g., 420 nm light) DEAC_Byproduct DEAC Byproduct (Inert) BiologicalEffect Biological Effect (e.g., Enzyme Inhibition, Signal Transduction) ActivePeptide->BiologicalEffect Binds to Target

Caption: Mechanism of DEAC-caged peptide activation by photolysis.

Experimental_Workflow cluster_validation Activity Validation start Start synthesis Synthesize & Purify DEAC-Caged Peptide start->synthesis characterization Characterize Caged Peptide (HPLC, Mass Spectrometry) synthesis->characterization control_group Control Group: - Caged Peptide (no light) - Uncaged Peptide characterization->control_group experimental_group Experimental Group: Caged Peptide + Photolysis characterization->experimental_group activity_assay Perform Activity Assay (Enzyme Assay, Cell-based Assay) control_group->activity_assay photolysis Photolysis (Specific Wavelength & Duration) experimental_group->photolysis photolysis->activity_assay data_analysis Analyze & Compare Data activity_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for validating DEAC-caged peptide activity.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate validation of caged peptide activity. Below are methodologies for key experiments.

Analysis of Photolysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of the uncaging reaction by separating the caged peptide from the uncaged product.

Materials:

  • DEAC-caged peptide stock solution (in a suitable buffer, e.g., PBS)

  • Reversed-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Light source for photolysis (e.g., 420 nm LED or laser)

  • Quartz cuvette or HPLC vial suitable for irradiation

Procedure:

  • Prepare a solution of the DEAC-caged peptide at a known concentration (e.g., 100 µM).

  • Inject a sample of the pre-photolysis solution onto the HPLC to obtain a chromatogram of the pure caged peptide.

  • Irradiate the remaining peptide solution with the light source for a defined period. To determine the kinetics, time-course experiments can be performed by taking aliquots at different irradiation time points.

  • Inject the irradiated sample(s) onto the HPLC.

  • Run a gradient of Mobile Phase B to elute the peptides. A typical gradient might be 5-95% B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and a longer wavelength to detect the coumarin group).

  • Quantify the percentage of uncaged peptide by integrating the peak areas of the caged and uncaged species in the chromatograms.[5]

Validation of Activity: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a photo-released peptide on its target enzyme.

Materials:

  • DEAC-caged inhibitory peptide

  • Target enzyme

  • Enzyme substrate (preferably fluorogenic or chromogenic for continuous monitoring)

  • Assay buffer

  • 96-well plate (black or clear, depending on the detection method)

  • Plate reader (fluorescence or absorbance)

  • Light source for photolysis

Procedure:

  • Control Wells:

    • No inhibitor control: Enzyme + Substrate

    • Uncaged peptide control: Uncaged Peptide + Enzyme + Substrate

    • Caged peptide (no light) control: DEAC-caged Peptide + Enzyme + Substrate

  • Experimental Wells:

    • Prepare wells containing the DEAC-caged peptide and the enzyme in assay buffer.

  • Photolysis:

    • Expose the experimental wells to the light source for a predetermined time to uncage the peptide. Shield the control wells from light.

  • Assay Initiation:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in the plate reader and measure the signal (fluorescence or absorbance) over time.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the progress curves).

    • Compare the rates of the experimental wells to the control wells to determine the extent of inhibition. The activity of the caged peptide before photolysis should be minimal, and after photolysis, it should be comparable to the uncaged peptide control.[4]

Validation of Activity: Cell-Based Signaling Assay

This protocol outlines a general approach to validate the activity of a photo-released peptide in a cellular context.

Materials:

  • Cells expressing the target receptor/pathway

  • Cell culture medium

  • DEAC-caged peptide

  • Reporter assay system (e.g., luciferase, fluorescent protein) or downstream signaling readout (e.g., Western blot for phosphorylated proteins, calcium imaging)

  • Microscope with a suitable light source for photolysis and imaging

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish).

  • Loading of Caged Peptide:

    • Incubate the cells with the DEAC-caged peptide in the culture medium for a sufficient time to allow for cell entry or interaction with cell surface receptors.

  • Control and Experimental Groups:

    • Designate areas or wells for no light control, and for photolysis.

  • Photolysis:

    • Using the microscope's light source, irradiate the designated experimental areas to uncage the peptide.

  • Incubation and Readout:

    • Incubate the cells for a period appropriate for the signaling pathway to be activated.

    • Measure the cellular response using the chosen readout method (e.g., measure luminescence for a luciferase reporter, perform immunofluorescence or Western blotting for a signaling protein, or record changes in intracellular calcium).

  • Data Analysis:

    • Quantify the response in the irradiated areas and compare it to the non-irradiated control areas. A significant difference in the signal will validate the photo-activated peptide's activity.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Lys(DEAC)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of using 7-diethylaminocoumarin-3-carboxylic acid (DEAC) as a label for lysine residues in the context of mass spectrometry-based peptide analysis. It is intended for researchers, scientists, and drug development professionals who are considering different peptide labeling strategies. The guide objectively compares the anticipated performance of Lys(DEAC) with alternative methods and provides supporting data and methodologies based on current literature.

Introduction to Lys(DEAC) as a Peptide Label

DEAC is a fluorescent label that can be conjugated to the primary amine of a lysine residue, forming Lys(DEAC). This labeling strategy is often employed for the fluorescent detection and quantification of proteins and peptides. While primarily a tool for fluorescence microscopy and in-gel visualization, DEAC-labeled peptides can also be analyzed by mass spectrometry. This dual-functionality allows for a potential workflow where peptides are first visualized and then identified and quantified by MS. However, the use of a bulky, non-isobaric fluorescent label like DEAC in mass spectrometry comes with a unique set of advantages and disadvantages compared to other common labeling techniques.

Comparative Analysis of Labeling Strategies

The choice of a labeling reagent for quantitative proteomics is critical and depends on the specific experimental goals. Here, we compare the expected performance of Lys(DEAC) with two widely used alternative labeling strategies: isobaric tags (e.g., TMT, iTRAQ) and label-free quantification.

FeatureLys(DEAC)Isobaric Tags (e.g., TMT, iTRAQ)Label-Free Quantification (LFQ)
Primary Application Fluorescence detection and imaging; MS-based identification.High-throughput quantitative proteomics.Quantitative proteomics, particularly for large sample cohorts.
Multiplexing Capability Typically 1-2 plex (e.g., comparing a labeled vs. unlabeled sample).High (up to 18-plex with TMTpro).High (limited by instrument time).
Quantification Method MS1-level quantification based on precursor ion intensity.MS2 or MS3-level quantification based on reporter ions.MS1-level quantification based on precursor ion intensity or spectral counting.
Instrumentation Compatible with most mass spectrometers.Requires MS/MS capabilities; MS3 often recommended for accuracy.Compatible with most mass spectrometers.
Potential for Interference Co-eluting peptides with similar m/z can interfere with quantification.Co-isolation of precursors can lead to ratio compression.Co-eluting peptides can interfere with quantification.
Sample Preparation Relatively straightforward labeling protocol.Multi-step labeling protocol.No chemical labeling required, but requires highly reproducible sample preparation.
Data Analysis Complexity Moderate; requires software capable of MS1-level quantification.High; requires specialized software for reporter ion analysis.Moderate to high; requires sophisticated algorithms for alignment and feature detection.

Experimental Protocols

This protocol outlines a general procedure for labeling peptides with a DEAC-NHS ester.

  • Peptide Preparation : Peptides are extracted from the biological sample of interest and digested with a protease (e.g., trypsin). The resulting peptide mixture is desalted using a C18 solid-phase extraction (SPE) cartridge.

  • Labeling Reaction :

    • The desalted peptides are dissolved in a labeling buffer (e.g., 100 mM HEPES, pH 8.0).

    • A solution of DEAC-NHS ester is prepared in a compatible organic solvent (e.g., DMSO).

    • The DEAC-NHS ester solution is added to the peptide solution at a molar excess (e.g., 10-fold) and incubated at room temperature for 1-2 hours.

  • Quenching and Desalting : The labeling reaction is quenched by adding a solution containing a primary amine (e.g., 50 mM Tris-HCl). The labeled peptide mixture is then desalted using a C18 SPE cartridge to remove excess reagent and buffer salts.

  • LC-MS/MS Analysis : The labeled peptides are analyzed by LC-MS/MS. A standard reversed-phase LC gradient is used to separate the peptides before introduction into the mass spectrometer. The MS is operated in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.

  • MS1 Resolution : >60,000 to resolve isotopic peaks.

  • AGC Target : 1e6.

  • Maximum Injection Time : 50 ms.

  • MS/MS Resolution : >15,000.

  • AGC Target : 1e5.

  • Maximum Injection Time : 100 ms.

  • Collision Energy : Normalized collision energy (NCE) of 28-32% (for HCD).

  • Data Analysis : The raw data is searched against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer). The search parameters must include the mass modification corresponding to the DEAC label on lysine residues (+258.11 Da).

Workflow and Comparative Visualizations

The following diagrams illustrate the experimental workflow for analyzing Lys(DEAC) labeled peptides and a conceptual comparison of different labeling strategies.

G cluster_sample_prep Sample Preparation cluster_labeling DEAC Labeling cluster_analysis Analysis protein_extraction Protein Extraction digestion Proteolytic Digestion protein_extraction->digestion desalting1 Desalting (SPE) digestion->desalting1 labeling Labeling with DEAC-NHS desalting1->labeling quenching Quenching labeling->quenching desalting2 Desalting (SPE) quenching->desalting2 lc_ms LC-MS/MS Analysis desalting2->lc_ms data_analysis Database Search & Quantification lc_ms->data_analysis

Caption: Experimental workflow for the analysis of Lys(DEAC)-labeled peptides.

G cluster_lys_deac Lys(DEAC) Labeling cluster_isobaric Isobaric Tagging (TMT/iTRAQ) cluster_lfq Label-Free Quantification lys_deac_quant MS1 Precursor Intensity lys_deac_id MS/MS Fragmentation isobaric_id MS/MS Fragmentation isobaric_quant MS/MS or MS3 Reporter Ions lfq_id MS/MS Fragmentation lfq_quant MS1 Precursor Intensity

Caption: Conceptual comparison of quantification strategies in mass spectrometry.

Concluding Remarks

The use of Lys(DEAC) for peptide analysis by mass spectrometry is a viable, albeit specialized, approach. Its primary strength lies in the ability to correlate fluorescence-based measurements with mass spectrometric identification. However, for high-throughput quantitative proteomics, isobaric tagging methods like TMT or iTRAQ generally offer superior multiplexing capabilities and, in many cases, more accurate quantification. Label-free methods, while requiring stringent experimental control, provide an alternative for large-scale studies without the potential complications of chemical labeling.

The choice of labeling strategy should, therefore, be guided by the specific requirements of the experiment. If the research question benefits from a direct link between fluorescence imaging and peptide identification, Lys(DEAC) is a valuable tool. For large-scale differential expression studies, isobaric tags or label-free approaches are likely to be more suitable.

A Head-to-Head Battle of Light: Fmoc-Lys(DEAC)-OH vs. Fmoc-Lys(Nvoc)-OH for Photocaging Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the world of photocaging, the choice of the right photolabile protecting group is critical for success. This guide provides a comprehensive comparison of two commonly used caged lysine derivatives, Fmoc-Lys(DEAC)-OH and Fmoc-Lys(Nvoc)-OH, offering a deep dive into their performance characteristics, experimental protocols, and underlying mechanisms to inform your selection.

In the realm of spatiotemporal control of biological processes, photocages, or photolabile protecting groups (PPGs), are indispensable tools. They allow for the precise release of bioactive molecules with a flash of light. Lysine, with its versatile side-chain amino group, is a frequent target for caging, enabling the controlled activation of peptides and proteins. Here, we compare two commercially available Fmoc-protected lysine derivatives: one bearing the 7-diethylaminocoumarin (DEAC) caging group and the other, the 6-nitroveratryloxycarbonyl (Nvoc) group.

At a Glance: Key Performance Metrics

A direct quantitative comparison of the photophysical properties of this compound and Fmoc-Lys(Nvoc)-OH is essential for selecting the optimal tool for a specific application. The following table summarizes their key performance indicators.

PropertyThis compoundFmoc-Lys(Nvoc)-OH
Photocaging Group 7-Diethylaminocoumarin (DEAC)6-Nitroveratryloxycarbonyl (Nvoc)
Cleavage Wavelength Visible light (typically ~400-450 nm)UV light (typically ~350-365 nm)
Quantum Yield (Φ) Generally higherGenerally lower
Molar Extinction Coefficient (ε) HighModerate
Uncaging Cross-Section (εΦ) Generally higherGenerally lower
Phototoxicity Generally lower due to visible light usageHigher potential due to UV light usage
Key Advantages Biocompatible visible light cleavage, high efficiencyWell-established, commercially available
Key Disadvantages Potential for fluorescence interferenceUV-induced photodamage, potential for side reactions

Delving Deeper: A Performance Showdown

Uncaging Efficiency: The Power of Light

The efficiency of a photocage is determined by its uncaging cross-section, a product of its molar extinction coefficient (ε) and quantum yield (Φ).

  • This compound: The DEAC group, a member of the coumarin family, boasts a high molar extinction coefficient in the visible light spectrum. This, combined with a generally high quantum yield, results in a superior uncaging cross-section. This means that lower light intensities or shorter exposure times are needed to release the caged lysine, minimizing potential photodamage to sensitive biological samples.

  • Fmoc-Lys(Nvoc)-OH: The Nvoc group, a classic nitrobenzyl-based cage, is cleaved by UV light. While it has been a workhorse in the field, its quantum yield can be lower than that of more modern cages like DEAC. Studies have also suggested that the photolysis of Nvoc can lead to the formation of a non-reactive triplet state, further reducing its uncaging efficiency.

Wavelength Matters: The Biocompatibility Edge

The choice of uncaging wavelength is a critical factor, particularly in live-cell imaging and in vivo applications.

  • This compound: The ability to use visible light for uncaging is a significant advantage of the DEAC group. Visible light is less energetic and therefore less damaging to cells and tissues compared to UV light. This makes this compound a more biocompatible option for experiments requiring cell viability.

  • Fmoc-Lys(Nvoc)-OH: The reliance on UV light for cleavage is a major drawback of the Nvoc group. UV radiation can be cytotoxic, leading to DNA damage and other cellular stress responses, which can confound experimental results.

The Shadow of Phototoxicity

The byproducts of the uncaging reaction can also impact cellular health. While specific comparative data on the phototoxicity of the cleavage byproducts of DEAC and Nvoc from their respective lysine conjugates is limited, the general principles of photochemistry offer some guidance. The use of lower energy visible light for DEAC uncaging is inherently less likely to generate highly reactive and damaging species compared to the higher energy UV light required for Nvoc cleavage.

Experimental Corner: Protocols for Implementation

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of both this compound and Fmoc-Lys(Nvoc)-OH into peptides can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Diagram of the general Fmoc-SPPS cycle:

SPPS_Cycle Resin Resin-NH2 Coupling Coupling (e.g., HBTU/DIEA) Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Fmoc_Peptide Resin-NH-CO-AA-Fmoc Coupling->Fmoc_Peptide Deprotection Deprotection (20% Piperidine/DMF) Fmoc_Peptide->Deprotection Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Fmoc_Peptide->Cleavage Free_Amine Resin-NH-CO-AA-NH2 Deprotection->Free_Amine Free_Amine->Coupling Repeat n times Peptide H2N-Peptide-COOH Cleavage->Peptide

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

Detailed Protocol for Incorporation:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and DMF again to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate a 3-5 fold molar excess of the desired Fmoc-amino acid (either this compound or Fmoc-Lys(Nvoc)-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Photocleavage: Releasing the Cage

Diagram of the Photocleavage Process:

Photocleavage Caged_Peptide Peptide-Lys(Cage)-... Uncaged_Peptide Peptide-Lys(NH2)-... Caged_Peptide->Uncaged_Peptide Photolysis Light Light (hv) Byproducts Cleavage Byproducts

Caption: General principle of photocleavage to release the active molecule.

Detailed Protocol for Photocleavage:

For this compound containing peptides:

  • Dissolve the Peptide: Dissolve the purified, DEAC-caged peptide in a suitable aqueous buffer (e.g., PBS, HEPES) to the desired concentration.

  • Irradiation: Irradiate the solution with a light source emitting in the range of 400-450 nm. A filtered mercury lamp, a high-power LED, or a laser can be used. The optimal wavelength, intensity, and duration of irradiation should be determined empirically for each specific peptide and experimental setup.

  • Monitoring: The progress of the uncaging reaction can be monitored by analytical techniques such as HPLC or mass spectrometry to confirm the disappearance of the caged peptide and the appearance of the uncaged product.

For Fmoc-Lys(Nvoc)-OH containing peptides:

  • Dissolve the Peptide: Dissolve the purified, Nvoc-caged peptide in a suitable aqueous buffer.

  • Irradiation: Irradiate the solution with a UV light source, typically around 350-365 nm. A mercury lamp with appropriate filters is a common choice.

  • Monitoring: Monitor the uncaging reaction as described for the DEAC-caged peptide.

Important Considerations:

  • Light Scattering: In cellular or tissue experiments, light scattering can reduce the efficiency of uncaging. This should be taken into account when determining irradiation parameters.

  • Oxygen Sensitivity: Some photocleavage reactions can be sensitive to the presence of oxygen. Degassing the solution or performing the experiment under an inert atmosphere may be necessary in some cases.

  • Byproduct Effects: The photolytic byproducts may have biological activity or interfere with downstream assays. It is important to run appropriate controls to account for these potential effects.

Conclusion: Making the Right Choice

The selection between this compound and Fmoc-Lys(Nvoc)-OH ultimately depends on the specific requirements of the experiment.

  • For applications demanding high biocompatibility, particularly in live-cell imaging or in vivo studies, This compound is the superior choice due to its visible light cleavage, higher uncaging efficiency, and potentially lower phototoxicity.

  • Fmoc-Lys(Nvoc)-OH , while a more traditional choice, may still be suitable for in vitro applications where UV-induced damage is not a primary concern and where established protocols are preferred.

As the field of photopharmacology continues to evolve, the development of new and improved photocages will undoubtedly provide researchers with an even greater arsenal of tools for the precise control of biological systems. However, a thorough understanding of the fundamental properties of existing reagents, such as those detailed in this guide, remains paramount for successful experimental design and execution.

Orthogonality of DEAC deprotection with other protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

The (7-diethylaminocoumarin-4-yl)methyl (DEAC) group is a photolabile protecting group prized for its sensitivity to visible light, offering a mild and selective method for deprotection. This characteristic allows for its removal without affecting other common acid- or base-labile protecting groups, a property known as orthogonality. This guide provides a comparative analysis of the DEAC group's orthogonality with other widely used protecting groups, supported by experimental data and detailed protocols.

Principle of DEAC Deprotection

The DEAC group is cleaved by irradiation with visible light, typically in the range of 400-450 nm. This long-wavelength deprotection is a key advantage, as it minimizes potential damage to sensitive substrates that can occur with UV-light-labile protecting groups. The process is highly efficient and can be performed in various solvent systems, making it a versatile tool in complex organic synthesis, particularly for "caged" compounds where the release of a bioactive molecule is triggered by light.

DEAC_Protected DEAC-Protected Substrate Deprotected Deprotected Substrate DEAC_Protected->Deprotected Photocleavage Light Visible Light (>400 nm) Light->Deprotected Byproduct DEAC Byproduct cluster_deac DEAC Deprotection cluster_acid Acid-Labile cluster_base Base-Labile cluster_other Other DEAC DEAC DEAC_deprotection Visible Light (>400 nm) DEAC->DEAC_deprotection Cleaved Boc Boc Boc->DEAC_deprotection Stable Trt Trityl Trt->DEAC_deprotection Stable Fmoc Fmoc Fmoc->DEAC_deprotection Stable Cbz Cbz Cbz->DEAC_deprotection Stable Bn Bn Bn->DEAC_deprotection Stable TBDMS TBDMS TBDMS->DEAC_deprotection Stable

A Comparative Guide to Coumarin-Based Caging Groups: Unveiling Quantum Yields and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise spatiotemporal control of bioactive molecules is paramount. Coumarin-based caging groups offer a powerful tool for the light-mediated release of such molecules. A key performance metric for these photolabile protecting groups is the quantum yield (Φ) of photorelease, which dictates the efficiency of the uncaging process. This guide provides a comparative analysis of the quantum yields of various coumarin derivatives, details the experimental protocols for their determination, and visualizes the underlying workflows.

Quantitative Comparison of Coumarin Caging Group Performance

The efficiency of a coumarin-based caging group is highly dependent on its chemical structure, the nature of the caged molecule, and the experimental conditions. The following table summarizes the quantum yields of photorelease for several common coumarin derivatives, providing a basis for selecting the optimal caging group for a specific application.

Caging GroupCaged MoleculeQuantum Yield (Φ)Excitation Wavelength (λ_exc)Solvent/Buffer
DEAC450 (7-Diethylaminocoumarin-4-yl)methylGABA (γ-Aminobutyric acid)0.39473 nmPhysiological Buffer
DEAC450 (7-Diethylaminocoumarin-4-yl)methylGlutamate0.39473 nmNot Specified
DEACM (7-Diethylaminocoumarin-4-yl)methoxycarbonylSer-tRNA0.0037405 nmAqueous Buffer
DEACM (7-Diethylaminocoumarin-4-yl)methoxycarbonylGalactose derivative0.0058Not SpecifiedNot Specified
Bhc (6-Bromo-7-hydroxycoumarin-4-yl)methylNot SpecifiedHigh (qualitative)Not SpecifiedNot Specified
DEAdcCM (Dicyanocoumarin)Carboxylic Acid (model)0.02 - 0.11505 nmTris buffer/MeCN (1:1)
DEAdcCE (Dicyanocoumarin)Amine (model)0.01 - 0.06505 nmTris buffer/MeCN (1:1)

Experimental Protocol: Determination of Photorelease Quantum Yield

The determination of the quantum yield of photorelease is crucial for characterizing a new caged compound. The following protocol outlines a common method based on chemical actinometry and spectrophotometric analysis.

I. Materials and Equipment
  • Caged Compound: The coumarin-caged molecule of interest.

  • Chemical Actinometer: A well-characterized compound with a known quantum yield at the desired wavelength (e.g., potassium ferrioxalate).

  • Spectrophotometer: UV-Vis spectrophotometer for absorbance measurements.

  • Light Source: A stable, monochromatic light source (e.g., a laser or a lamp with a monochromator) with a known and controllable intensity.

  • Quartz Cuvettes: For spectrophotometric measurements.

  • Solvent: A solvent that dissolves both the caged compound and the actinometer, and is transparent at the irradiation wavelength.

  • HPLC (Optional): For more precise quantification of the photoreleased product and remaining caged compound.

II. Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the caged compound of a known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to minimize inner filter effects.

    • Prepare a stock solution of the chemical actinometer at a concentration recommended for the specific actinometer and wavelength.

  • Actinometry (Determination of Photon Flux):

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the actinometer solution with the light source for a specific period. The irradiation time should be chosen to ensure a measurable change in absorbance without complete conversion.

    • Measure the absorbance of the actinometer solution at the specified analysis wavelength before and after irradiation.

    • Calculate the number of moles of the photoproduct formed using the change in absorbance and the known molar extinction coefficient of the photoproduct.

    • Using the known quantum yield of the actinometer, calculate the photon flux (moles of photons per unit time) of the light source.

  • Photolysis of the Caged Compound:

    • Fill a quartz cuvette with the solution of the caged compound.

    • Irradiate the solution with the same light source and under the identical conditions (e.g., light intensity, geometry) as used for actinometry. Irradiate for a series of time intervals.

    • After each irradiation interval, measure the UV-Vis spectrum of the solution. Monitor the decrease in the absorbance of the caged compound at its λmax or the increase in absorbance of the photoreleased product. Alternatively, analyze the samples by HPLC to quantify the concentration of the caged compound and the photoproduct.

  • Calculation of the Quantum Yield:

    • From the change in concentration of the caged compound (or the formation of the photoproduct) and the irradiation time, calculate the rate of the photoreaction (moles of reactant consumed or product formed per unit time).

    • The quantum yield (Φ) is then calculated using the following formula:

      Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

      The moles of photons absorbed can be determined from the photon flux measured during actinometry and the fraction of light absorbed by the sample.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the determination of the photorelease quantum yield.

experimental_workflow cluster_actinometry Actinometry cluster_photolysis Photolysis of Caged Compound cluster_calculation Quantum Yield Calculation A1 Prepare Actinometer Solution A2 Irradiate Actinometer A1->A2 A3 Measure Absorbance Change A2->A3 A4 Calculate Photon Flux A3->A4 C1 Relate Reaction Rate to Photon Flux A4->C1 Photon Flux Data P1 Prepare Caged Compound Solution P2 Irradiate Caged Compound P1->P2 P3 Monitor Reaction (UV-Vis/HPLC) P2->P3 P4 Determine Reaction Rate P3->P4 P4->C1 Reaction Rate Data C2 Calculate Quantum Yield (Φ) C1->C2

Caption: Experimental workflow for determining the photorelease quantum yield.

signaling_pathway CoumarinCage Coumarin-Caged Bioactive Molecule ExcitedState Excited State CoumarinCage->ExcitedState Photon Absorption Light Light (hν) Light->ExcitedState Photorelease Photorelease (Uncaging) ExcitedState->Photorelease BioactiveMolecule Free Bioactive Molecule Photorelease->BioactiveMolecule Byproduct Coumarin Byproduct Photorelease->Byproduct BiologicalTarget Biological Target BioactiveMolecule->BiologicalTarget Binding BiologicalResponse Biological Response BiologicalTarget->BiologicalResponse Activation

Caption: Generalized signaling pathway of a coumarin-caged molecule.

Purity Assessment of Fmoc-Lys(DEAC)-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Fmoc-Lys(DEAC)-OH, a fluorescently labeled amino acid crucial in peptide synthesis and other biochemical applications. We will delve into the details of High-Performance Liquid Chromatography (HPLC) analysis and compare its performance with alternative techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the most widely adopted method for determining the purity of Fmoc-protected amino acids due to its high resolution, sensitivity, and quantitative accuracy. For a fluorescently labeled compound like this compound, reversed-phase HPLC with fluorescence detection is the method of choice. The inherent fluorescence of the 7-(diethylamino)coumarin (DEAC) group allows for highly sensitive and selective detection.

A typical HPLC analysis separates the main component, this compound, from potential impurities. These impurities may include:

  • Starting materials: Unreacted Fmoc-Lys-OH or the DEAC-NHS ester.

  • Diastereomers: If the synthesis is not fully stereospecific, the D-enantiomer of the amino acid may be present.

  • Side-products: Byproducts from incomplete reactions or degradation of the product.

Table 1: HPLC Analysis Data for this compound Purity
ParameterRecommended ConditionsExpected Outcome
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Good separation of the main peak from impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides acidic conditions for good peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileElutes the hydrophobic components.
Gradient 20-80% B over 20 minutesEffective separation of components with varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection Fluorescence (Excitation: ~430 nm, Emission: ~475 nm)High sensitivity and selectivity for the DEAC fluorophore.
Retention Time Dependent on the specific system, but expected in the mid-to-late gradient.A single, sharp peak for the pure compound.
Purity >98% (by peak area integration)Meets typical requirements for synthesis applications.
Experimental Protocol: HPLC Purity Assessment of this compound
  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase (e.g., 50% Acetonitrile/Water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system equipped with a gradient pump, autosampler, column oven (set to 25 °C), and a fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: Start at 20% B, increase linearly to 80% B over 20 minutes. Hold at 80% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Fluorescence detector set to an excitation wavelength of 430 nm and an emission wavelength of 475 nm.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard, other techniques can provide valuable and often complementary information regarding the purity of this compound.

Table 2: Comparison of Analytical Methods for Purity Assessment
MethodPrincipleAdvantagesDisadvantagesTypical LOD/LOQ
HPLC-Fluorescence Differential partitioning between a stationary and mobile phase, with detection of fluorescent compounds.High resolution, high sensitivity, quantitative, well-established.Requires a specific reference standard for absolute quantification, potential for co-elution of impurities.LOD: ~0.9 pmol, LOQ: ~3.8 pmol[1]
Quantitative NMR (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Absolute quantification without a specific reference standard, provides structural information.Lower sensitivity than HPLC, requires a high-purity internal standard, complex mixtures can be difficult to analyze.LOD: ~µg range, LOQ: ~µg range
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity, provides molecular weight information for impurity identification, can be coupled with HPLC (LC-MS).Not inherently quantitative without an internal standard, potential for ion suppression effects.LOD: 0.53 - 10.39 mg/kg[2]
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.Simple, rapid, low cost, good for screening multiple samples.Qualitative or semi-quantitative at best, lower resolution than HPLC.Dependent on visualization method, generally in the µg range.

Experimental Protocols for Alternative Methods

Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh a known amount of this compound and a high-purity internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved peak of this compound and a peak of the internal standard. The purity is calculated based on the integral ratio, the number of protons for each peak, the molecular weights, and the weighed masses.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire a full scan mass spectrum.

  • Data Analysis: Identify the molecular ion of this compound. Search for other ions that may correspond to potential impurities by comparing their mass-to-charge ratios with the expected masses of starting materials and likely byproducts.

Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane/methanol).

  • TLC Plate: Use a silica gel TLC plate.

  • Spotting: Spot the sample solution onto the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: Visualize the separated spots under a UV lamp. The DEAC group will be fluorescent. The purity can be qualitatively assessed by the presence of a single spot. The retention factor (Rf) value can be calculated and compared to standards if available.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind choosing an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh this compound B Dissolve in Solvent A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F Fluorescence Detection E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: HPLC analysis workflow for this compound purity assessment.

Purity_Analysis_Decision_Tree start Need to assess purity of This compound q1 Primary Goal? start->q1 method_hplc HPLC-Fluorescence q1->method_hplc Precise Quantification method_ms Mass Spectrometry (MS) q1->method_ms Impurity Identification method_tlc Thin-Layer Chromatography (TLC) q1->method_tlc Rapid Screening ans1_quant Precise Quantification ans1_id Impurity Identification ans1_screen Rapid Screening q2 Reference Standard Available? method_hplc->q2 method_qnmr Quantitative NMR (qNMR) q2->method_hplc Yes (Relative Purity) q2->method_qnmr No (Absolute Purity) ans2_yes Yes ans2_no No

Caption: Decision tree for selecting a purity assessment method.

References

Revolutionizing Cell Signaling Research: A Comparative Guide to Uncaged Peptides Derived from Fmoc-Lys(DEAC)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of bioactive molecules is paramount. Photo-removable caging groups offer an unparalleled ability to initiate biological processes with spatial and temporal precision. This guide provides a comprehensive comparison of peptides derived from Fmoc-Lys(DEAC)-OH, a popular coumarin-based caging group, with other common alternatives, supported by experimental data and detailed protocols to empower your research.

The 7-diethylaminocoumarin (DEAC) caging group stands out for its favorable photophysical properties, including a high extinction coefficient and sensitivity to longer wavelength UV light, which can reduce cellular photodamage. When attached to the epsilon-amino group of lysine in the form of this compound, it provides a powerful tool for the solid-phase synthesis of caged peptides. Upon photolysis, the DEAC group is cleaved, releasing the native peptide to interact with its target and initiate a biological response. This guide delves into the biological activity of these uncaged peptides, offering a critical comparison with other caging technologies and providing the necessary experimental frameworks for their application.

Comparative Analysis of Caged Lysine Technologies

The selection of a caging group is a critical decision in the design of photolysis experiments. Key parameters for comparison include the uncaging quantum yield, the biological inertness of the caged compound, and the potential cytotoxicity of the photolysis byproducts. The following table summarizes the performance of DEAC in comparison to other commonly used caging groups for lysine.

Caging GroupWavelength (nm)Quantum Yield (Φ)Key AdvantagesPotential Disadvantages
DEAC ~380-420~0.01 - 0.05High extinction coefficient, sensitive to longer UV wavelengths, fluorescent byproduct can be monitored.Moderate quantum yield, potential for phototoxicity of byproducts.
Nvoc ~350-365~0.01 - 0.03Well-established, commercially available.Lower wavelength of activation, photolysis byproducts can be reactive.
DMNB ~350-365~0.01 - 0.05Good quantum yield.Lower wavelength of activation, similar byproduct concerns as Nvoc.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of caged peptides. The following sections provide step-by-step protocols for the synthesis of a peptide containing a DEAC-caged lysine residue and a subsequent kinase inhibition assay to assess its biological activity upon uncaging.

Synthesis of a DEAC-Caged Peptide using Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis of a generic peptide containing a DEAC-caged lysine using this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • For the incorporation of this compound, follow the same procedure.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Kinase Inhibition Assay with an Uncaged Peptide

This protocol describes a method to assess the inhibitory activity of a peptide before and after uncaging by light.

Materials:

  • Caged peptide and uncaged control peptide

  • Kinase of interest

  • Kinase substrate (e.g., a fluorescently labeled peptide)

  • ATP

  • Kinase assay buffer

  • UV lamp (e.g., 365 nm or a broad-spectrum lamp with appropriate filters)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare Solutions: Prepare stock solutions of the caged peptide, uncaged control peptide, kinase, substrate, and ATP in the kinase assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Control (no inhibitor)

    • Uncaged peptide control

    • Caged peptide (before photolysis)

    • Caged peptide (after photolysis)

  • Photolysis (Uncaging): Expose the wells containing the caged peptide designated for uncaging to UV light for a predetermined time (e.g., 5-15 minutes). The optimal time should be determined empirically.

  • Initiate Kinase Reaction: Add the kinase and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

  • Readout: Measure the kinase activity using a plate reader by quantifying the phosphorylation of the substrate.

  • Data Analysis: Compare the kinase activity in the presence of the caged peptide (before and after photolysis) to the control and the uncaged peptide. A significant decrease in kinase activity after photolysis indicates successful uncaging and biological activity of the peptide.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations, created using Graphviz, illustrate a typical experimental workflow for studying caged peptides and a generic kinase signaling pathway that can be investigated using this technology.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_experiment Biological Experiment synthesis Fmoc-SPPS with This compound purification HPLC Purification synthesis->purification caged_peptide Introduce Caged Peptide to Biological System purification->caged_peptide Characterized Caged Peptide uncaging Photolysis (Uncaging) with UV Light caged_peptide->uncaging activity_assay Measure Biological Activity uncaging->activity_assay data_analysis Data Analysis and Comparison activity_assay->data_analysis Quantitative Data

Experimental workflow for caged peptide studies.

kinase_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates uncaged_peptide Uncaged Inhibitory Peptide uncaged_peptide->kinase2 Inhibits

Generic kinase signaling pathway modulation.

By providing a framework for comparison and detailed experimental guidance, this guide aims to facilitate the adoption and effective use of peptides derived from this compound in cutting-edge biological research. The ability to precisely control the release of bioactive peptides opens up new avenues for dissecting complex signaling networks and developing novel therapeutic strategies.

Safety Operating Guide

Personal protective equipment for handling Fmoc-Lys(DEAC)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-Lys(DEAC)-OH

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe and effective use of this fluorescently labeled amino acid in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary

PropertyValue
Physical State Solid powder
Odor No data available
Melting Point No data available
Boiling Point No data available
Solubility Soluble in organic solvents like DMF and NMP
Toxicity Not thoroughly investigated. Handle as potentially hazardous.[1]
GHS Classification Not classified as hazardous, but caution is advised.[1]

Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Eye Protection Chemical splash goggles should be worn at all times.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or punctures before use.
Body Protection A full-length laboratory coat must be worn to protect skin and clothing.
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a dust mask or a respirator should be used to prevent inhalation.
Footwear Closed-toe shoes are required in the laboratory.
Step-by-Step Operational Plan

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

2.2. Weighing and Preparation of Solutions

  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Handling Powder: Use a spatula to handle the solid material. Avoid creating dust. If dust is generated, use appropriate respiratory protection.

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

2.3. Use in Experimental Protocols (e.g., Solid-Phase Peptide Synthesis)

  • Reaction Setup: All reactions involving this compound should be performed in a well-ventilated fume hood.

  • Reagent Handling: Handle all reagents, such as piperidine for Fmoc deprotection, with appropriate PPE and according to their specific SDS recommendations.

  • Monitoring: The progress of the reaction can be monitored, taking care to handle any samples drawn from the reaction with the same level of precaution.

Disposal Plan

3.1. Waste Segregation

  • Solid Waste: Unused this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and waste solvents from the reaction and washing steps should be collected in a separate, labeled hazardous liquid waste container.

3.2. Waste Disposal

  • All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this material down the drain.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills or spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_handling Handling Operations cluster_disposal Waste Management cluster_safety Safety Measures Receiving Receiving Storage Secure Storage Receiving->Storage Inspect & Log Weighing Weighing in Fume Hood Storage->Weighing Dissolving Dissolving in Fume Hood Weighing->Dissolving Experiment Use in Experiment Dissolving->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste Contaminated Consumables LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Reaction Mixture Disposal Hazardous Waste Disposal SolidWaste->Disposal LiquidWaste->Disposal PPE Wear Appropriate PPE PPE->Receiving PPE->Weighing PPE->Dissolving PPE->Experiment PPE->SolidWaste PPE->LiquidWaste Emergency Emergency Procedures Emergency->Experiment

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.